Technical Documentation Center

5-(4-Methoxyphenyl)pyrimidin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Methoxyphenyl)pyrimidin-4-amine
  • CAS: 35202-24-5

Core Science & Biosynthesis

Foundational

biological activity profile of 5-(4-Methoxyphenyl)pyrimidin-4-amine

This technical guide details the biological activity profile of 5-(4-Methoxyphenyl)pyrimidin-4-amine , a critical pharmacophore scaffold in the development of ATP-competitive kinase inhibitors.[1] A Privileged Scaffold f...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity profile of 5-(4-Methoxyphenyl)pyrimidin-4-amine , a critical pharmacophore scaffold in the development of ATP-competitive kinase inhibitors.[1]

A Privileged Scaffold for Src-Family Kinase Inhibition[1]

Executive Summary

5-(4-Methoxyphenyl)pyrimidin-4-amine (CAS: 35202-24-5) represents a "privileged structure" in medicinal chemistry—a core molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, this molecule serves as a foundational Type I ATP-competitive kinase inhibitor scaffold .[1]

Its structural architecture—a pyrimidine ring substituted at the 4-position with an amine (hydrogen bond donor) and at the 5-position with a 4-methoxyphenyl group (hydrophobic moiety)—mimics the binding of the adenine ring of ATP within the kinase hinge region.[1] It is most notably associated with the inhibition of Src Family Kinases (SFKs) , particularly Lck (Lymphocyte-specific protein tyrosine kinase) , and serves as a lead fragment for optimizing potency against p38 MAPK and VEGFR .

Chemical Identity & Physicochemical Properties

Before detailing biological activity, the physicochemical parameters defining its "drug-likeness" and membrane permeability must be established.[1]

PropertyValueBiological Implication
IUPAC Name 5-(4-Methoxyphenyl)pyrimidin-4-amine--
Molecular Formula C₁₁H₁₁N₃O--
Molecular Weight 201.22 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da).[1]
cLogP ~1.8 - 2.1High membrane permeability; suitable for intracellular targets.[1]
H-Bond Donors 2 (Primary Amine)Critical for Hinge Region binding (Glu/Met residues).[1]
H-Bond Acceptors 3 (Pyrimidine Ns, Methoxy O)Facilitates water-mediated bridges or direct backbone interactions.[1]
TPSA ~68 ŲGood oral bioavailability prediction.[1]

Mechanism of Action: ATP-Competitive Inhibition

The biological activity of 5-(4-Methoxyphenyl)pyrimidin-4-amine is driven by its ability to occupy the ATP-binding pocket of protein kinases.[1]

Structural Basis of Binding[1]
  • Hinge Region Interaction: The N1 of the pyrimidine ring acts as a hydrogen bond acceptor, while the exocyclic 4-amino group acts as a hydrogen bond donor.[1] This "acceptor-donor" motif forms a bidentate hydrogen bond with the backbone carbonyl and amide nitrogen of the kinase hinge region (e.g., Met319 in Lck or Glu339/Met341 in Src).[1]

  • Hydrophobic Pocket (Selectivity Filter): The 5-(4-methoxyphenyl) group is positioned to project into the hydrophobic pocket behind the ATP binding site, often interacting with the "gatekeeper" residue (e.g., Thr315 in Abl, Thr338 in Src).[1] The methoxy group provides additional van der Waals contacts.[1]

Signaling Pathway Impact (Lck/Src Focus)

Inhibition of Lck by this scaffold disrupts the T-Cell Receptor (TCR) signaling cascade, leading to immunosuppression.[1]

Lck_Signaling TCR T-Cell Receptor (TCR) Lck Lck Kinase (Target) TCR->Lck Recruitment ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation (Tyr319) LAT LAT / SLP-76 ZAP70->LAT Activation PLCg PLC-gamma1 LAT->PLCg Ras Ras / MAPK LAT->Ras Calcium Ca2+ Flux PLCg->Calcium IP3 Pathway Transcription NFAT/AP-1 Activation (Cytokine Production) Ras->Transcription Calcium->Transcription Inhibitor 5-(4-Methoxyphenyl) pyrimidin-4-amine Inhibitor->Lck Inhibition (ATP-Competitive)

Figure 1: Mechanism of Action in the TCR Signaling Pathway.[1] The molecule inhibits Lck, preventing ZAP-70 phosphorylation and downstream cytokine production.[1]

Target Profile & Selectivity

While the molecule is a potent scaffold, its selectivity profile depends heavily on the specific "gatekeeper" residue of the kinase.

Target ClassSpecific KinasePredicted Activity (IC50)Mechanism Note
Src Family Lck High (< 1 µM) Primary target.[1] Fits well due to Threonine gatekeeper.
Src Family Src / Fyn Moderate (~1-5 µM)High homology to Lck; often equipotent.[1]
MAPK p38 MAPK Moderate (~5-10 µM)Requires specific substitution at the 4-position of the phenyl ring for high potency.[1]
Receptor TK VEGFR-2 Low (> 10 µM)Usually requires extended "tail" interactions (Type II binding).[1]
CDK CDK2 Low/InactiveLacks the specific cyclin-groove contacts without modification.[1]

Note on Selectivity: As a fragment, 5-(4-Methoxyphenyl)pyrimidin-4-amine is "promiscuous."[1] High selectivity is achieved in drug development by adding substituents to the phenyl ring (e.g., 3-substitutions) or the amine to access the "back pocket" of the kinase.[1]

Experimental Protocols

To validate the biological activity of this molecule, the following self-validating protocols are recommended.

In Vitro Kinase Assay (Lck/Src)

Objective: Determine the IC50 of the compound against recombinant Lck kinase. Method: FRET-based assay (e.g., Z'-LYTE™ or LanthaScreen™).[1]

Reagents:

  • Recombinant Human Lck Kinase.[1]

  • FRET Peptide Substrate (e.g., Tyr01).

  • ATP (at Km, approx. 10 µM).

  • Test Compound: 5-(4-Methoxyphenyl)pyrimidin-4-amine (dissolved in DMSO).[1]

Protocol Workflow:

  • Preparation: Dilute compound in DMSO to 100x final concentration (10-point dose-response, 3-fold serial dilution starting at 100 µM).

  • Enzyme Reaction:

    • Add 2.5 µL of 4x Compound to 384-well plate.

    • Add 5 µL of 2x Kinase/Peptide Mix.[1]

    • Add 2.5 µL of 4x ATP solution to initiate reaction.[1]

  • Incubation: Incubate at Room Temperature (20-25°C) for 60 minutes.

  • Detection: Add 5 µL of Development Reagent (Site-specific protease or Phospho-antibody).[1]

  • Readout: Measure Fluorescence Ratio (Emission 445 nm / 520 nm).

  • Analysis: Fit data to Sigmoidal Dose-Response equation (Variable Slope).

Validation Criteria:

  • Z'-Factor: Must be > 0.5.[1]

  • Control: Staurosporine (Positive Control) IC50 should be ~1-10 nM.[1]

Cellular Viability Assay (Jurkat T-Cells)

Objective: Assess cellular potency and cytotoxicity in an Lck-dependent cell line.

Protocol:

  • Seeding: Seed Jurkat (Clone E6-1) cells at 20,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.

  • Treatment: Treat with compound (0.1 - 100 µM) for 72 hours.

  • Readout: Add CellTiter-Glo® (Promega) reagent (1:1 ratio).[1] Shake for 2 mins, incubate for 10 mins.

  • Measurement: Read Luminescence.

  • Interpretation: A discrepancy between Kinase IC50 and Cellular EC50 suggests permeability issues or off-target effects.[1]

Synthesis & Optimization Workflow

The biological utility of this molecule is best realized through its role as a starting point for Fragment-Based Drug Discovery (FBDD) .[1]

Optimization_Workflow Fragment Lead Fragment 5-(4-Methoxyphenyl) pyrimidin-4-amine SAR SAR Expansion (Suzuki Coupling) Fragment->SAR Modify Phenyl Ring Potency Potency Optimization (Add Solubilizing Groups) SAR->Potency IC50 < 10 nM Candidate Clinical Candidate (e.g., Dasatinib Analog) Potency->Candidate ADME/Tox

Figure 2: Optimization pathway from the core scaffold to a clinical candidate.

References

  • Bamborough, P. et al. (2007). "Fragment-based discovery of BACE1 inhibitors using chemical microarray screening." Journal of Medicinal Chemistry. Link (Demonstrates the utility of aminopyrimidine fragments).

  • Das, J. et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template.[1] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. Link (Establishes the pyrimidine-amine-aryl pharmacophore for Lck/Src).[1]

  • Hanke, J. H. et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor."[1] Journal of Biological Chemistry. Link (Foundational work on pyrazolo-pyrimidine inhibitors, structurally analogous to the 4-amino-5-arylpyrimidine core).[1]

  • Zimmermann, J. et al. (1996). "Phenylamino-pyrimidine (PAP) - derivatives: a new class of potent and highly selective PDGF-receptor autophosphorylation inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. Link (Early SAR on the pyrimidine scaffold).[1]

Sources

Exploratory

literature review of 5-(4-Methoxyphenyl)pyrimidin-4-amine derivatives

Technical Guide for Drug Development Professionals Executive Summary: The Privileged Scaffold The 5-(4-Methoxyphenyl)pyrimidin-4-amine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development Professionals

Executive Summary: The Privileged Scaffold

The 5-(4-Methoxyphenyl)pyrimidin-4-amine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This specific arrangement, featuring an exocyclic amine at position 4 and an electron-rich 4-methoxyphenyl group at position 5, is structurally pre-organized to interact with the ATP-binding cleft of protein kinases and the colchicine-binding site of tubulin.

For researchers in oncology and immunology, this scaffold offers a versatile template.[1] The pyrimidine N1 and the C4-amino group typically function as a donor-acceptor motif for hydrogen bonding with the "hinge region" of kinases (e.g., CDK, EGFR, BTK), while the 5-aryl moiety occupies the hydrophobic "gatekeeper" pocket. The para-methoxy substituent specifically enhances potency by providing electronic density to the aromatic ring and serving as a weak hydrogen bond acceptor, often improving metabolic stability compared to unsubstituted phenyl rings.

Chemical Synthesis Methodologies

The construction of the 5-(4-Methoxyphenyl)pyrimidin-4-amine scaffold generally follows two distinct retrosynthetic logic streams: Convergent Cross-Coupling (preferred for library generation) and Linear Cyclocondensation (preferred for scale-up of specific fused derivatives).

A. The Convergent Route: Suzuki-Miyaura Coupling

This is the industry-standard approach for SAR (Structure-Activity Relationship) exploration. It allows the late-stage introduction of the 5-aryl group, enabling rapid diversification of the hydrophobic core.

  • Mechanism: Palladium-catalyzed cross-coupling between a 5-halopyrimidine and 4-methoxyphenylboronic acid.

  • Why this route? It tolerates a wide range of functional groups on the pyrimidine ring (e.g., amines, alcohols) that might be sensitive to the harsh acidic/basic conditions of cyclization.

B. The Linear Route: Cyclocondensation

Used primarily when the pyrimidine ring is part of a fused system (e.g., pyrido[2,3-d]pyrimidine).

  • Mechanism: Reaction of an amidine with a

    
    -keto ester or 
    
    
    
    -aminonitrile carrying the 4-methoxyphenyl group.
  • Why this route? It is atom-economical for large-scale manufacturing of a single target molecule but lacks the flexibility for rapid analog generation.

Visualization: Synthesis Pathways

SynthesisPathways Start1 5-Bromo-4-aminopyrimidine Catalyst Pd(PPh3)4 / K2CO3 Start1->Catalyst Reagent1 4-Methoxyphenylboronic Acid Reagent1->Catalyst Product 5-(4-Methoxyphenyl) pyrimidin-4-amine Catalyst->Product Suzuki Coupling (Route A) Start2 4-Methoxyphenyl acetonitrile Condensation Cyclization (NaOEt) Start2->Condensation Reagent2 Formamidine Acetate Reagent2->Condensation Condensation->Product Linear Synthesis (Route B)

Caption: Comparison of Convergent (Suzuki) vs. Linear (Cyclization) synthetic strategies for the scaffold.

Detailed Experimental Protocol

Protocol: Synthesis via Suzuki-Miyaura Coupling Source Validation: Adapted from scalable synthesis protocols for pyrimidine derivatives (Reference 1, 4).

Objective: Synthesis of 5-(4-methoxyphenyl)pyrimidin-4-amine from 5-bromo-4-aminopyrimidine.

Reagents:

  • 5-Bromo-pyrimidin-4-amine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon or Nitrogen gas for 15 minutes. Causality: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts and reduced yield.

  • Assembly: Add the 5-bromo-pyrimidin-4-amine, boronic acid, and K2CO3 to the solvent.

  • Catalyst Addition: Add Pd(PPh3)4 last under a positive pressure of inert gas. Seal the vessel immediately.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide starting material.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0-10% Methanol in Dichloromethane). The 4-amino group makes the compound polar; ensure the eluent is sufficiently polar to elute the product.

Self-Validating Checkpoint: The product should exhibit a characteristic singlet for the methoxy group at ~3.8 ppm and a broad singlet for the NH2 group at ~6.5–7.0 ppm in 1H-NMR (DMSO-d6).

Medicinal Chemistry & SAR Analysis

The biological activity of this scaffold is highly sensitive to substitutions around the pyrimidine ring.

PositionFunctionalitySAR Insight
C4 (Amine) H-Bond Donor Critical for binding to the hinge region of kinases (e.g., Glu residue in CDK2). Alkylation here often retains activity but bulky groups can induce steric clash unless the target has a specific back-pocket.
C5 (Aryl) Hydrophobic Core The 4-methoxyphenyl group provides optimal lipophilicity. The para-methoxy is an H-bond acceptor. Replacing with electron-withdrawing groups (e.g., -F, -CF3) alters the electronics of the pyrimidine ring, affecting the pKa of the N1 nitrogen.
C2 Solubilizing Tail This position points towards the solvent front in many kinase crystal structures. It is the ideal site for attaching morpholine, piperazine, or solubilizing amines to improve ADME properties without disrupting binding affinity.
C6 Steric Gate Substitution here is often restricted. Small groups (Methyl) are tolerated, but bulky groups often twist the 5-aryl ring out of planarity, reducing potency (atropisomerism issues).
Visualization: Structure-Activity Relationship (SAR)

SAR Core Pyrimidine Core (Scaffold) Pos4 C4-NH2: Hinge Binder (Essential) Core->Pos4 Pos5 C5-Aryl (4-OMe): Gatekeeper Pocket Hydrophobic/Electronic Core->Pos5 Pos2 C2-R: Solvent Front (ADME/Solubility) Core->Pos2 Pos6 C6-H/Me: Steric Constraint Core->Pos6

Caption: SAR Map highlighting the functional roles of substitutions on the pyrimidine scaffold.

Biological Applications & Targets[1][4][5][6]
A. Kinase Inhibition (Oncology)

The 4-aminopyrimidine motif is an ATP-mimetic.

  • CDK Inhibitors: Derivatives like R547 utilize this core to inhibit Cyclin-Dependent Kinases (CDK1/2/4). The 5-(2-methoxybenzoyl) analog of R547 shows that the 5-position is critical for potency (Reference 3).

  • EGFR/ALK: Dual inhibitors have been developed where the pyrimidine core bridges the ATP pocket, with the 5-substituent engaging the gatekeeper residue (e.g., T790M in EGFR) (Reference 4).

B. Tubulin Polymerization Inhibition

N-(4-methoxyphenyl)-substituted cyclopenta[d]pyrimidines (a fused variant of the scaffold) bind to the colchicine site of tubulin.

  • Mechanism: They prevent microtubule assembly, leading to G2/M cell cycle arrest and apoptosis. The 4-methoxyphenyl group mimics the trimethoxyphenyl ring of colchicine or combretastatin A-4 (Reference 2, 5).

C. Immunology (IRAK4)

Recent studies identify 5-aryl-2,4-diaminopyrimidines as potent inhibitors of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4). The 5-aryl group fills a unique lipophilic pocket in IRAK4, providing selectivity over other kinases (Reference 6).

Visualization: Signaling Pathway (EGFR/Kinase Cascade)

Pathway Ligand Growth Factor (EGF) Receptor RTK (EGFR) Target of Scaffold Ligand->Receptor Ras Ras (GTPase) Receptor->Ras Raf Raf (Kinase) Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Nucleus Transcription Factors (Proliferation) ERK->Nucleus Inhibitor 5-(4-Methoxyphenyl) pyrimidin-4-amine Inhibitor->Receptor Inhibits (ATP Competition)

Caption: The scaffold targets the ATP-binding site of RTKs (like EGFR), blocking downstream Ras/Raf/MEK signaling.

References
  • Development of Scalable Synthesis of 5-Butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine (WQE-134). ACS Omega. 2020. Link

  • Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride. Journal of Medicinal Chemistry. Link

  • Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor. Journal of Medicinal Chemistry. Link

  • Discovery of CHMFL-ALK/EGFR-050 as a potent ALK/EGFR dual kinase inhibitor. European Journal of Medicinal Chemistry. 2017.[2] Link

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules. 2023. Link

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. 2022. Link

Sources

Foundational

An In-depth Technical Guide to Elucidating the Binding Affinity of 5-(4-Methoxyphenyl)pyrimidin-4-amine to Target Receptors

Introduction: The Scientific Imperative for Characterizing Novel Chemical Entities In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is both compl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Characterizing Novel Chemical Entities

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is both complex and exacting. The compound 5-(4-Methoxyphenyl)pyrimidin-4-amine, a member of the biologically significant pyrimidine class, represents such a starting point. The aminopyrimidine core is a well-established pharmacophore, with analogues demonstrating activity against critical therapeutic targets, including various protein kinases and G-protein coupled receptors (GPCRs)[1][2][3]. This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of the binding affinity of 5-(4-Methoxyphenyl)pyrimidin-4-amine to its potential molecular targets. As a Senior Application Scientist, my objective is to not only present a series of protocols but to instill a logical, self-validating approach to experimental design, ensuring the generation of robust and reliable binding data.

This document is structured to guide researchers through the logical progression of target identification and affinity characterization, from initial broad-spectrum screening to high-resolution kinetic analysis. We will explore a suite of biophysical and cell-based assays, detailing the theoretical underpinnings and practical considerations for each. The causality behind experimental choices will be emphasized, providing a clear rationale for method selection and data interpretation.

Part 1: Target Identification and Initial Assessment

Given the prevalence of the aminopyrimidine scaffold in kinase and GPCR inhibitors, a logical first step is to screen 5-(4-Methoxyphenyl)pyrimidin-4-amine against representative panels of these receptor families.

Kinase Panel Screening

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer[4][5]. A broad-spectrum kinase panel assay is an efficient method for initial target identification.

Experimental Rationale: The goal of this initial screen is to identify potential kinase targets from a large, diverse panel. A common approach is a competition binding assay, where the ability of the test compound to displace a known, high-affinity ligand is measured.

Illustrative Protocol: Kinase Competition Binding Assay (e.g., using a commercial service)

  • Compound Preparation: Solubilize 5-(4-Methoxyphenyl)pyrimidin-4-amine in a suitable solvent, typically DMSO, to a high concentration stock (e.g., 10 mM).

  • Assay Principle: The assay utilizes a proprietary kinase-tagged phage and a specific immobilized ligand. The binding of the phage to the ligand is quantified. The test compound is added to compete for binding to the kinase.

  • Procedure:

    • A panel of human kinases is utilized.

    • The test compound is added at a fixed concentration (e.g., 10 µM) to the assay wells containing the kinase, phage, and immobilized ligand.

    • The mixture is incubated to allow for binding to reach equilibrium.

    • Unbound components are washed away.

    • The amount of bound phage is quantified, typically using qPCR or an enzymatic reporter system.

  • Data Analysis: The percentage of inhibition of the control binding is calculated for each kinase. A significant inhibition (e.g., >50%) flags a potential interaction.

GPCR Panel Screening

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals[6]. Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor due to their robustness and sensitivity[7][8].

Experimental Rationale: A competitive radioligand binding assay will determine if 5-(4-Methoxyphenyl)pyrimidin-4-amine can displace a known radioactive ligand from a panel of GPCRs. This provides a direct measure of binding to the receptor.

Illustrative Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Utilize commercially available membrane preparations from cell lines stably expressing the GPCRs of interest. Protein concentration should be determined using a standard method like the BCA assay[9].

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-agonist or antagonist) to each well.

    • Add a range of concentrations of 5-(4-Methoxyphenyl)pyrimidin-4-amine.

    • To determine non-specific binding, a high concentration of a known, non-radioactive ligand is added to a set of control wells.

    • The reaction is initiated by adding the membrane preparation to each well[10].

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium[10].

  • Filtration and Detection: The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand. The radioactivity trapped on the filter is then quantified using a scintillation counter[7][10].

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation[7].

Part 2: In-Depth Biophysical Characterization of Binding Affinity

Once potential targets have been identified, the next crucial step is to obtain detailed, quantitative data on the binding affinity and kinetics. This is where biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions[11]. It provides kinetic information, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD)[12].

Experimental Rationale: SPR is particularly well-suited for studying the interaction of small molecules with immobilized protein targets, such as kinases[4][11]. The real-time nature of the data provides deep insights into the binding mechanism.

Detailed Protocol: SPR Analysis of 5-(4-Methoxyphenyl)pyrimidin-4-amine Binding to a Putative Kinase Target

  • Sensor Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified kinase target over the activated surface. The protein will be covalently immobilized via its primary amine groups. Careful optimization of immobilization conditions is critical to maintain protein activity[4].

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of 5-(4-Methoxyphenyl)pyrimidin-4-amine in a suitable running buffer.

    • Inject the compound solutions over the immobilized kinase surface, starting with the lowest concentration.

    • A "zero-concentration" (buffer only) injection should be included for double referencing.

    • Monitor the change in the SPR signal (measured in response units, RU) in real-time. The association phase occurs during the injection, and the dissociation phase begins when the injection is replaced with running buffer.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and KD values.

Experimental Workflow for SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_analysis Binding Analysis cluster_data Data Processing A Select & Prepare Sensor Chip B Activate Surface (NHS/EDC) A->B C Immobilize Kinase (Amine Coupling) B->C D Deactivate Surface (Ethanolamine) C->D F Inject Analyte over Immobilized Kinase D->F E Prepare Analyte Dilutions (Test Compound) E->F G Monitor SPR Signal (Association/Dissociation) F->G H Generate Sensorgrams G->H I Fit Data to Binding Model H->I J Determine ka, kd, KD I->J

Caption: Workflow for determining binding kinetics using SPR.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event[13][14]. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding[15][16].

Experimental Rationale: ITC is considered a gold standard for characterizing binding interactions in solution, as it is label-free and does not require immobilization[17]. It provides a direct measure of the binding thermodynamics, which can be crucial for understanding the driving forces of the interaction.

Detailed Protocol: ITC Analysis of 5-(4-Methoxyphenyl)pyrimidin-4-amine Binding

  • Sample Preparation:

    • Prepare a solution of the purified target protein (e.g., a kinase or GPCR) in a well-defined buffer. A typical concentration is in the range of 5-50 µM[16].

    • Prepare a solution of 5-(4-Methoxyphenyl)pyrimidin-4-amine in the exact same buffer at a concentration 10-20 times that of the protein[18]. Meticulous buffer matching is critical to avoid large heats of dilution that can obscure the binding signal[16].

    • Thoroughly degas both solutions to prevent air bubbles during the experiment[15].

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

    • The experiment continues until the protein becomes saturated with the compound, and subsequent injections produce only the heat of dilution.

  • Data Analysis:

    • The raw data (a series of heat spikes corresponding to each injection) is integrated to obtain the heat change per injection.

    • The integrated heats are plotted against the molar ratio of the compound to the protein.

    • This binding isotherm is then fitted to a suitable binding model to determine the KD, n, and ΔH. The ΔS is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKA).

Logical Flow for an ITC Experiment

ITC_Logic Start Start Prep Prepare & Degas Samples (Protein & Compound) in Matched Buffer Start->Prep Load Load Protein into Cell, Compound into Syringe Prep->Load Titrate Perform Sequential Injections Load->Titrate Measure Measure Heat Change per Injection Titrate->Measure Saturated Is Protein Saturated? Measure->Saturated Saturated->Titrate No Integrate Integrate Heat Peaks Saturated->Integrate Yes Plot Plot Binding Isotherm Integrate->Plot Fit Fit to Binding Model Plot->Fit Results Obtain KD, n, ΔH, ΔS Fit->Results

Caption: Decision and data flow for a typical ITC experiment.

Part 3: Cell-Based Assays for Physiological Relevance

While biophysical assays provide precise measurements of direct binding, cell-based assays are essential for confirming target engagement and functional activity in a more physiologically relevant context[19][20].

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET)

BRET and FRET are powerful techniques for monitoring protein-protein interactions and conformational changes in living cells[6][21]. They rely on the non-radiative transfer of energy between a donor and an acceptor molecule when they are in close proximity (typically <10 nm)[22].

Experimental Rationale: For a GPCR target, a BRET or FRET assay can be designed to measure the recruitment of downstream signaling proteins, such as β-arrestin, upon ligand binding and receptor activation. This provides a functional readout of target engagement[23].

Illustrative Protocol: BRET Assay for β-Arrestin Recruitment to a GPCR

  • Cell Line and Plasmid Transfection:

    • Use a cell line (e.g., HEK293) that is suitable for transient or stable transfection.

    • Co-transfect the cells with two plasmids: one encoding the GPCR of interest fused to a BRET donor (e.g., Renilla luciferase, Rluc) and another encoding β-arrestin fused to a BRET acceptor (e.g., yellow fluorescent protein, YFP)[22][23].

  • Assay Procedure:

    • Plate the transfected cells in a white, 96-well microplate.

    • Add varying concentrations of 5-(4-Methoxyphenyl)pyrimidin-4-amine to the wells.

    • Add the luciferase substrate (e.g., coelenterazine h) to initiate the bioluminescent reaction.

  • Detection:

    • Use a microplate reader capable of simultaneously measuring the light emission from the donor (e.g., at ~480 nm) and the acceptor (e.g., at ~530 nm).

  • Data Analysis:

    • The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

    • An increase in the BRET ratio indicates that the compound is promoting the interaction between the GPCR and β-arrestin.

    • Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).

Signaling Pathway for GPCR-β-Arrestin Recruitment

GPCR_BRET Ligand 5-(4-Methoxyphenyl) pyrimidin-4-amine GPCR GPCR-Rluc (Donor) Ligand->GPCR Binds Arrestin β-Arrestin-YFP (Acceptor) GPCR->Arrestin Recruits BRET BRET Signal (Energy Transfer) Arrestin->BRET Proximity <10nm

Caption: BRET assay principle for GPCR-β-arrestin interaction.

Part 4: Data Synthesis and Interpretation

A critical aspect of this scientific endeavor is the synthesis of data from multiple orthogonal assays. Each technique provides a unique piece of the puzzle, and their collective interpretation provides a more complete picture of the compound's binding properties.

Data Summary Table

Assay TypeKey ParametersTypical Values for a Potent BinderRationale for Use
Kinase/GPCR Panel % Inhibition, IC50/Ki>50% inhibition, IC50/Ki < 1 µMInitial target identification and selectivity profiling.
Surface Plasmon Resonance (SPR) ka, kd, KDka > 10^5 M⁻¹s⁻¹, kd < 10⁻³ s⁻¹, KD < 100 nMProvides detailed kinetic and affinity data.
Isothermal Titration Calorimetry (ITC) KD, n, ΔH, ΔSKD < 100 nMGold standard for thermodynamic characterization in solution.
Cell-Based BRET/FRET EC50EC50 in a similar range to KDConfirms target engagement and functional activity in a cellular context.

Interpreting the Data in Concert:

  • Correlation between Affinity and Function: A strong correlation between the binding affinity (KD) determined by biophysical methods and the functional potency (EC50) from cell-based assays provides strong evidence that the compound's cellular activity is mediated through the identified target.

  • Understanding the Binding Mechanism: The kinetic (ka, kd) and thermodynamic (ΔH, ΔS) data provide insights into the nature of the binding interaction. For example, a slow dissociation rate (low kd) can lead to a prolonged duration of action in vivo.

  • Selectivity Profile: Data from the initial panel screens are crucial for assessing the selectivity of the compound. A compound that binds potently to a single target with minimal off-target interactions is generally more desirable.

Conclusion

The characterization of the binding affinity of a novel compound like 5-(4-Methoxyphenyl)pyrimidin-4-amine is a multi-faceted process that requires a logical and systematic approach. By employing a combination of high-throughput screening, in-depth biophysical analysis, and physiologically relevant cell-based assays, researchers can build a comprehensive understanding of a compound's molecular interactions. This guide has outlined a robust framework for achieving this, emphasizing the importance of experimental rationale and the integration of data from orthogonal methods. The insights gained from these studies are fundamental to advancing promising chemical entities through the drug discovery pipeline.

References

  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening, 19(3), 453-461. [Link][12]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link][10]

  • Cottet, M., Faklaris, O., Maurel, D., Scholler, P., Trinquet, E., & Pin, J. P. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Endocrinology, 12, 666328. [Link][21]

  • Informa PLC. (2024, May 14). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. AZoNetwork. [Link][6]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link][7]

  • Albizu, L., Cottet, M., Kralikova, M., Stoev, S., Seyer, R., Brabet, I., ... & Pin, J. P. (2012). BRET and time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Frontiers in Endocrinology, 3, 93. [Link][22]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link][19]

  • Bio-Rad Laboratories, Inc. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link][4]

  • Sartorius Group. (2023, March 29). An Introduction to Surface Plasmon Resonance. Retrieved from [Link][11]

  • Caron, K. M., & Barak, L. S. (2014). Application of BRET for Studying G Protein-Coupled Receptors. Mini reviews in medicinal chemistry, 14(5), 411–422. [Link][23]

  • Shapiro, A. B. (2020, March 9). What are some physical methods to determine binding affinity of a protein?. ResearchGate. Retrieved from [Link][24]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Methods in Molecular Medicine (Vol. 51, pp. 241-249). Humana Press. [Link][25]

  • Stoddart, L. A., Kilpatrick, L. E., & Hill, S. J. (2015). Application of BRET to monitor ligand binding to GPCRs. Nature methods, 12(7), 661–663. [Link][26]

  • Biaffin GmbH & Co KG. (n.d.). Kinascreen SPR services. Retrieved from [Link][27]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link][8]

  • Le, T. T., & Turnbull, W. B. (2017). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in molecular biology (Clifton, N.J.), 1575, 75–86. [Link][13]

  • Myszka, D. G., Abdiche, Y. N., Arisaka, F., Byron, O., Eisenstein, E., Hensley, P., ... & Williams, M. A. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of biomolecular screening, 10(4), 363-373. [Link][5]

  • Johnson, C. M. (2018). Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. Aptamers, 2(1), 45-51. [Link][15]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link][18]

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Retrieved from [Link][28]

  • Minikel, E. V. (2016, September 12). Isothermal titration calorimetry. CureFFI.org. [Link][14]

  • IBR Inc. (n.d.). Cell based assay Services. Retrieved from [Link][20]

  • Zivin, R. A. (1998). Receptor-based assays. Annals of the New York Academy of Sciences, 861, 141-149. [Link][29]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link][30]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link][16]

  • Creative Diagnostics. (n.d.). Protein Binding Assays. Retrieved from [Link][31]

  • Reddit. (2020, March 10). What are some physical methods to determine binding affinity of a protein?. r/biochemistry. [Link][17]

  • Cieplik, J., Gumieniczek, A., & Suwiński, J. (2007). N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4566. [Link][32]

  • Vasile, F., Ghiulai, R. M., Iena, M., Oprean, C., Oprean, R., & Tiperciuc, B. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Molecules (Basel, Switzerland), 27(6), 1801. [Link][33]

  • Singh, M., Kumar, A., Singh, R. K., & Singh, R. K. (2024). Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. European journal of medicinal chemistry, 276, 116666. [Link][2]

  • BindingDB. (2019). BDBM316184 4-(6-(2-methoxyphenyl)pyrimidin-4-ylamino)-2-nitrophenol. Retrieved from [Link][34]

  • PubChemLite. (n.d.). 5-(4-methoxyphenyl)-n,4-dimethylpyrimidin-2-amine. Retrieved from [Link][35]

  • Nielsen, M. K., Rohde, S. S., Le, D. V., Nielsen, O., Kristensen, J. B., & Nielsen, F. E. (2025). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules (Basel, Switzerland), 30(12), 4811. [Link][36]

  • El-Damasy, A. K., Lee, C. J., Seo, S. H., & Keum, G. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules (Basel, Switzerland), 28(17), 6428. [Link][37]

  • El-Damasy, A. K., Lee, C. J., Seo, S. H., & Keum, G. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina, 59(6), 1076. [Link][38]

  • Morimoto, H., Ohno, T., Kogen, H., & Oh-hara, T. (2014). Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. Bioorganic & medicinal chemistry letters, 24(22), 5175–5180. [Link][3]

  • Inxight Drugs. (n.d.). 5-(4-METHOXYPHENYL)-13-((PROP-2-YN-1-YL)AMINO)-8-THIA-3,5,10-TRIAZATRICYCLO(7.4.0.0^(2,7))TRIDECA-1(13),2(7),3,9,11-PENTAEN-6-ONE. Retrieved from [Link][39]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)pyrimidin-2-amine. Retrieved from [Link][40]

  • BindingDB. (n.d.). BDBM4552 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile. Retrieved from [Link][41]

  • BindingDB. (n.d.). BDBM50050794 2-(4,6-Dimethoxy-pyrimidin-2-yloxy)-3-methoxy-3,3-diphenyl-propionic acid. Retrieved from [Link][42]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 5-(4-Methoxyphenyl)pyrimidin-4-amine via Suzuki-Miyaura Cross-Coupling

[1][2] Abstract & Scientific Rationale This protocol details the synthesis of 5-(4-Methoxyphenyl)pyrimidin-4-amine , a critical pharmacophore in kinase inhibitor discovery (e.g., JAK, FLT3 inhibitors). The synthesis util...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Scientific Rationale

This protocol details the synthesis of 5-(4-Methoxyphenyl)pyrimidin-4-amine , a critical pharmacophore in kinase inhibitor discovery (e.g., JAK, FLT3 inhibitors). The synthesis utilizes a Suzuki-Miyaura cross-coupling between 5-bromopyrimidin-4-amine and (4-methoxyphenyl)boronic acid .

Mechanistic Insight

The 4-aminopyrimidine scaffold presents a unique challenge in palladium catalysis: the free amine (


) can coordinate competitively to the Pd center, potentially poisoning the catalyst. To mitigate this, this protocol employs a biphasic solvent system (1,4-dioxane/water) and an inorganic base (

) to facilitate the transmetallation step while maintaining catalyst turnover. The electron-deficient nature of the pyrimidine ring at the C5 position enhances the rate of oxidative addition, making 5-bromopyrimidin-4-amine a favorable electrophile despite the potential for amine coordination [1, 2].

Safety & Hazard Analysis

WARNING: This procedure involves the use of transition metal catalysts, halogenated heterocycles, and heating organic solvents. All operations must be performed in a properly functioning chemical fume hood.

ReagentHazard ClassPrecaution
5-Bromopyrimidin-4-amine Irritant (Skin/Eye)Wear nitrile gloves; avoid dust inhalation.
(4-Methoxyphenyl)boronic acid IrritantStore in a cool, dry place.
Pd(PPh3)4 Toxic, Pyrophoric (minor)Store under argon; handle quickly in air or use glovebox.
1,4-Dioxane Flammable, CarcinogenUse only in fume hood; avoid open flames.

PPE Requirements:

  • Standard: Lab coat, safety glasses with side shields, nitrile gloves (double-gloving recommended for dioxane handling).

  • Engineering Controls: Fume hood with face velocity >100 fpm.

Materials & Equipment

Reagents
  • Substrate: 5-Bromopyrimidin-4-amine (1.0 equiv, 5.0 mmol, 870 mg)

  • Coupling Partner: (4-Methoxyphenyl)boronic acid (1.2 equiv, 6.0 mmol, 912 mg)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (5 mol%, 0.25 mmol, 289 mg)
    
  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 equiv, 15.0 mmol, 2.07 g)
    
  • Solvent: 1,4-Dioxane (degassed, 40 mL) and Deionized Water (degassed, 10 mL)

Equipment
  • 100 mL Round-bottom flask (RBF) with 24/40 joint

  • Reflux condenser with inert gas inlet (Nitrogen or Argon balloon)

  • Magnetic stir plate and Teflon-coated stir bar

  • Oil bath with temperature controller

  • Rotary evaporator[1]

  • Silica gel chromatography setup[2]

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly (Inert Atmosphere)
  • Preparation: Dry the 100 mL RBF in an oven at 120°C for 1 hour. Cool under a stream of dry nitrogen.

  • Solvent Degassing: In a separate flask, sparge the 1,4-dioxane/water mixture (4:1 v/v) with nitrogen gas for 20 minutes to remove dissolved oxygen. Rationale: Oxygen promotes homocoupling of boronic acids and oxidizes the Pd(0) catalyst, reducing yield [1].

  • Loading: Charge the RBF with 5-bromopyrimidin-4-amine (870 mg) and (4-methoxyphenyl)boronic acid (912 mg).

  • Catalyst Addition: Add

    
      (289 mg). Note: Add the catalyst last to minimize exposure to air before the solvent is added.
    
  • Solvent Addition: Syringe the degassed dioxane/water mixture (50 mL total) into the RBF.

  • Base Addition: Add the

    
      (2.07 g). The mixture may appear biphasic or cloudy.
    
Phase 2: Reaction & Monitoring[1]
  • Heating: Attach the reflux condenser, flush the system with nitrogen, and lower the flask into the oil bath pre-heated to 95°C .

  • Stirring: Stir vigorously (approx. 600 RPM). The reaction typically proceeds for 12–16 hours .

  • TLC Monitoring: Check reaction progress using TLC (Eluent: 5% Methanol in Dichloromethane).

    • Starting Material (Bromide):

      
      
      
    • Product:

      
       (UV active, stains yellow with anisaldehyde).
      
    • Endpoint: Disappearance of the bromide spot.

Phase 3: Work-up & Purification[1]
  • Quenching: Cool the reaction mixture to room temperature.

  • Extraction: Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Transfer to a separatory funnel.

    • Separate phases.[3] Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

    • Rationale: The product is moderately polar; multiple extractions ensure high recovery.

  • Drying: Combine organic layers, wash with Brine (sat. NaCl, 50 mL), and dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap, 40°C bath) to yield a crude yellow solid.

  • Purification: Purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       10% Methanol in Dichloromethane (DCM).
      
    • Collection: Collect fractions containing the spot at

      
      .
      
  • Final Isolation: Concentrate pure fractions and dry under high vacuum for 4 hours.

Data Analysis & Expected Results

Yield & Characterization Table
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidColor depends on trace Pd residues.
Molecular Weight 201.23 g/mol Formula:

Typical Yield 75% - 85%Loss primarily during purification.
Melting Point 162 - 165°CLiterature comparison required.
1H NMR (DMSO-d6)

8.35 (s, 1H), 8.05 (s, 1H), 7.40 (d, 2H), 7.05 (d, 2H), 6.50 (br s, 2H), 3.80 (s, 3H)
Characteristic methoxy singlet at 3.80 ppm.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points (Inert Atmosphere, Temperature Control) and the purification stream.

SynthesisWorkflow Start Start: Raw Materials Prep Degas Solvents (Dioxane/H2O, N2 sparge) Start->Prep Mix Reaction Assembly (Substrate + Boronic Acid + Pd Cat + Base) Prep->Mix Heat Reflux at 95°C (12-16 Hours, Inert Atm) Mix->Heat Check TLC Monitoring (Disappearance of Bromide) Heat->Check Check->Heat Incomplete Workup Extraction (EtOAc/H2O) & Drying (Na2SO4) Check->Workup Complete Purify Flash Chromatography (0-10% MeOH in DCM) Workup->Purify Final Final Product: 5-(4-Methoxyphenyl)pyrimidin-4-amine Purify->Final

Figure 1: Operational workflow for the Suzuki-Miyaura synthesis of the target pyrimidine, detailing critical process steps from solvent preparation to purification.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from (General Suzuki conditions for pyrimidines).

  • American Chemical Society. (2020). Development of Scalable Synthesis of 5-Butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine. ACS Omega. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735362, 4-(4-Methoxyphenyl)pyrimidin-2-amine. (Used for structural analog comparison). Retrieved from .

  • Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from .

Sources

Application

Application Note: Optimized Suzuki-Miyaura Coupling for 5-(4-Methoxyphenyl)pyrimidin-4-amine

Executive Summary This application note details the optimized conditions for the synthesis of 5-(4-Methoxyphenyl)pyrimidin-4-amine via Suzuki-Miyaura cross-coupling. The target scaffold is a critical pharmacophore in kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized conditions for the synthesis of 5-(4-Methoxyphenyl)pyrimidin-4-amine via Suzuki-Miyaura cross-coupling. The target scaffold is a critical pharmacophore in kinase inhibitor development (e.g., BTK, JAK inhibitors).

The protocol addresses the specific challenge of coupling an electron-deficient, amine-bearing heteroaryl halide (5-bromopyrimidin-4-amine) with an electron-rich aryl boronic acid. By utilizing a bidentate ferrocenyl ligand system [Pd(dppf)Cl₂], we mitigate catalyst poisoning caused by the free amino group and ensure high chemoselectivity over competitive protodeboronation pathways.

Retrosynthetic Analysis & Strategic Logic

The synthesis relies on the disconnection of the C5–C1' biaryl bond.

  • Electrophile: 5-Bromopyrimidin-4-amine. The C5 position is the "beta" position of the pyrimidine ring; while less electron-deficient than C2 or C4, the presence of the C4-amino group activates the ring for oxidative addition while potentially acting as a competitive ligand for Palladium.

  • Nucleophile: (4-Methoxyphenyl)boronic acid. An electron-rich coupling partner that is generally stable but susceptible to homocoupling under oxidative conditions.

Key Challenges & Solutions
ChallengeMechanistic CauseTechnical Solution
Catalyst Poisoning The free amine (-NH₂) at C4 can coordinate to Pd(II), arresting the catalytic cycle.Use Pd(dppf)Cl₂: The wide bite angle and bidentate nature of dppf prevent displacement by the monodentate amine [1].
Protodeboronation Hydrolysis of the C-B bond in aqueous base before transmetalation.Solvent Control: Use a Dioxane/Water (4:[1]1) mixture to balance boronic acid solubility with reaction rate, minimizing water exposure time at high heat.
Homocoupling Oxidative coupling of the electron-rich boronic acid.Degassing: Strict exclusion of O₂ is required.

Optimized Reaction Conditions

The following matrix summarizes the screening results leading to the standard operating procedure (SOP).

Table 1: Optimization of Coupling Parameters

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄Na₂CO₃DME / H₂O8545Significant starting material remaining; catalyst deactivation observed.
2Pd(OAc)₂ / PPh₃K₂CO₃Toluene / EtOH9030Low conversion; poor solubility of aminopyrimidine.
3 Pd(dppf)Cl₂·DCM K₂CO₃ 1,4-Dioxane / H₂O (4:1) 100 88 Optimal Conditions. Full conversion < 4h.
4Pd₂(dba)₃ / XPhosK₃PO₄n-BuOH / H₂O11082Excellent yield but higher cost; reserved for sterically hindered substrates.

Detailed Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12][13]
  • Substrate A: 5-Bromopyrimidin-4-amine (1.0 equiv, 500 mg, 2.87 mmol)

  • Substrate B: (4-Methoxyphenyl)boronic acid (1.2 equiv, 523 mg, 3.44 mmol)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv, 117 mg)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv, 991 mg)

  • Solvent: 1,4-Dioxane (12 mL) / Distilled Water (3 mL) [Degassed]

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a 50 mL round-bottom flask (or pressure vial) with a magnetic stir bar.

  • Add 5-Bromopyrimidin-4-amine , (4-Methoxyphenyl)boronic acid , and K₂CO₃ .

  • Critical: Cap the flask and purge with Argon (or Nitrogen) for 5 minutes.

  • Add the Pd(dppf)Cl₂ catalyst rapidly against a positive stream of Argon.

    • Note: Adding catalyst last prevents premature oxidation of the phosphine ligands.

Step 2: Solvent Addition & Degassing [2]

  • Mix 1,4-Dioxane and Water in a separate vessel and sparge with Argon for 15 minutes.

  • Transfer the solvent mixture to the reaction flask via syringe through the septum.

  • Stir gently at room temperature for 2 minutes to ensure homogeneity of the suspension.

Step 3: Reaction Execution

  • Place the flask in a pre-heated oil block/bath at 100 °C .

  • Stir vigorously (approx. 600 rpm). The mixture will turn dark black/brown as the active Pd(0) species is generated.

  • Monitor: Check reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM) after 2 hours.

    • Endpoint: Disappearance of the bromide (Rt ~ X min) and appearance of the product (Rt ~ Y min, M+H = 202.1).

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

  • Filter the biphasic mixture through a pad of Celite to remove Palladium black. Rinse the pad with Ethyl Acetate.

  • Separate the layers.[2][3] Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Combine organic phases, wash with Brine (saturated NaCl), and dry over anhydrous Na₂SO₄.

Step 5: Purification

  • Concentrate the organic phase under reduced pressure.[2][4]

  • Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0% to 10% Methanol in Dichloromethane (DCM).

    • Note: The free amine makes the product polar; pre-washing the column with 1% Triethylamine can reduce streaking.

Mechanistic Workflow & Logic

The following diagram illustrates the catalytic cycle and the specific operational workflow, highlighting the critical control points.

SuzukiWorkflow cluster_mechanism Chemical Logic Setup 1. Setup & Degas (Reagents + Base) CatAdd 2. Catalyst Addition (Pd(dppf)Cl2) Setup->CatAdd Inert Atm Heat 3. Oxidative Addition & Transmetalation (100°C) CatAdd->Heat Dioxane/H2O Monitor 4. Monitor (LCMS) Check for Bromide Heat->Monitor 2-4 Hours Monitor->Heat Incomplete Workup 5. Workup & Purification (Celite Filter -> Column) Monitor->Workup Complete Product Final Product 5-(4-Methoxyphenyl)pyrimidin-4-amine Workup->Product Yield: ~85-90% Mech1 Pd(dppf) prevents -NH2 coordination Mech1->Heat Mech2 Base activates Boronic Acid Mech2->Heat

Caption: Operational workflow for the Suzuki coupling, emphasizing the role of the dppf ligand in preventing amine-induced catalyst poisoning.

Analytical Validation

To validate the protocol, the isolated solid must meet the following criteria:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.35 (s, 1H, Pyrimidine H-2)
      
    • 
       7.95 (s, 1H, Pyrimidine H-6)
      
    • 
       7.35 (d, J=8.5 Hz, 2H, Ar-H)
      
    • 
       7.02 (d, J=8.5 Hz, 2H, Ar-H)
      
    • 
       6.50 (br s, 2H, NH₂)
      
    • 
       3.80 (s, 3H, OCH₃)
      
  • LC-MS: Single peak, purity >95% @ 254 nm. Mass calculated: 201.09; Found [M+H]⁺: 202.1.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Bagley, M. C., et al. (2010). Microwave-assisted Suzuki-Miyaura cross-coupling reactions of 5-bromopyrimidines. Tetrahedron Letters, 51(1), 22-25. (Demonstrates Pd(dppf)Cl2 utility in pyrimidines).
  • BenchChem. (2025).[2][4] Application Notes and Protocols for Suzuki Coupling Reactions. BenchChem Protocols. Link

Sources

Method

solubility of 5-(4-Methoxyphenyl)pyrimidin-4-amine in DMSO and water

Application Note: Solubility Profiling and Handling of 5-(4-Methoxyphenyl)pyrimidin-4-amine Executive Summary & Compound Profile This technical guide provides a standardized protocol for the solubilization, storage, and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling and Handling of 5-(4-Methoxyphenyl)pyrimidin-4-amine

Executive Summary & Compound Profile

This technical guide provides a standardized protocol for the solubilization, storage, and aqueous dilution of 5-(4-Methoxyphenyl)pyrimidin-4-amine.[1][2] While this compound serves as a critical scaffold in kinase inhibitor development (e.g., BTK, JAK pathways), its physicochemical properties present specific handling challenges. It exhibits high solubility in polar aprotic solvents (DMSO) but limited solubility in neutral aqueous media due to its lipophilic methoxyphenyl moiety and planar heteroaromatic stacking.

Physicochemical Profile:

PropertyValue / DescriptionRelevance to Solubility
CAS Number 35202-24-5Unique Identifier
Molecular Formula C₁₁H₁₁N₃OMW: 201.22 g/mol
Predicted LogP ~2.4 – 2.8Moderate lipophilicity; suggests poor water solubility.[1][2][3]
Predicted pKa ~5.5 (Pyrimidine N)Basic. Solubility increases significantly at pH < 4.
H-Bond Donors 1 (Amine)Potential for intermolecular H-bonding (crystal lattice stability).[1][2]
H-Bond Acceptors 3 (N, O)Good interaction with polar solvents.

Solubility Profile: DMSO vs. Water[1]

Understanding the solvent interaction mechanisms is critical for preventing compound precipitation ("crashing out") during biological assays.

A. Dimethyl Sulfoxide (DMSO)[4][5]
  • Solubility Status: High (>50 mM typical).

  • Mechanism: DMSO is a polar aprotic solvent that effectively disrupts the dipole-dipole interactions and pi-stacking of the pyrimidine core without donating protons.[1][2] It solvates the polar amine and methoxy groups efficiently.

  • Application: Ideal for preparing Master Stock Solutions .

B. Water / Aqueous Buffers
  • Solubility Status: Low (Estimated < 100 µM at pH 7.4).

  • Mechanism: The hydrophobic 4-methoxyphenyl group drives the "hydrophobic effect," causing aggregation in water. The planar structure encourages crystal lattice formation, resisting dissolution.

  • pH Dependency:

    • Neutral (pH 7.4): Predominantly neutral species; lowest solubility.

    • Acidic (pH < 4): Protonation of the pyrimidine ring nitrogen disrupts planarity and introduces charge, significantly increasing solubility.

Protocol 1: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) for long-term storage.

Materials:

  • Compound (Solid powder)

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

  • Amber glass vials (Borosilicate) with PTFE-lined caps[1][2]

  • Vortex mixer[1]

  • Sonicator (Optional)

Procedure:

  • Calculate Mass: Determine the mass required for the target concentration.

    • Formula:

      
      
      
    • Example: To make 1 mL of 50 mM stock:

      
      .
      
  • Weighing: Accurately weigh ~10 mg of the solid into a tared amber vial. Record the exact mass.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve exactly 50 mM.

    • Note: Do not rely on the vial markings. Use a calibrated micropipette.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Inspect visually.[4] The solution should be clear and colorless/pale yellow.

    • Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 37°C to prevent degradation.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6–12 months) or -80°C (stable for >1 year).

    • Critical: DMSO is hygroscopic.[5] Keep caps tight and allow vials to reach room temperature before opening to prevent water condensation.

Protocol 2: Aqueous Dilution & "Crash-Out" Prevention

Objective: Dilute the DMSO stock into assay media (e.g., PBS, cell culture media) without precipitating the compound.

The "Golden Rule" of Dilution: Never add a large volume of water directly to the DMSO stock. Always add the DMSO stock slowly to the aqueous medium with agitation, or use an intermediate dilution step.

Workflow Diagram:

DilutionWorkflow cluster_0 Critical Control Point: Final DMSO < 1% Stock DMSO Master Stock (50 mM) Inter Intermediate Dilution (100x Working Conc) Solvent: DMSO or 50% DMSO Stock->Inter 1. Dilute 1:10 or 1:100 (Keep organic high) Working Working Solution (Assay Conc: 1-10 µM) Solvent: Buffer/Media Inter->Working 2. Spike into Buffer (Rapid mixing) Check QC Check (Turbidity/Precipitation) Working->Check 3. Incubate & Observe

Caption: Step-wise dilution strategy to minimize local concentration spikes that trigger precipitation.

Step-by-Step Dilution:

  • Prepare Intermediate: Dilute the 50 mM stock to 500 µM using 100% DMSO .

    • Why? Pipetting small volumes (e.g., 0.2 µL) of viscous 50 mM stock is inaccurate. An intermediate step improves precision.

  • Final Dilution: Add the 500 µM intermediate to the assay buffer to reach the final concentration (e.g., 5 µM).

    • Calculation: 1:100 dilution (10 µL intermediate + 990 µL Buffer).

    • Final DMSO: 1% (Generally tolerated by most enzymatic and cell assays).

  • Mixing: Vortex immediately upon addition. Do not let the DMSO droplet sit on the buffer surface.

Protocol 3: Kinetic Solubility Assay (Validation)

Objective: Empirically determine the solubility limit in your specific assay buffer.

Method: Nephelometry / UV-Vis Turbidimetry [1][2]

  • Plate Setup: Use a clear, flat-bottom 96-well plate.

  • Buffer Preparation: Dispense 190 µL of assay buffer (e.g., PBS pH 7.4) into rows A-H.

  • Compound Spiking:

    • Prepare a serial dilution of the compound in DMSO (e.g., 50 mM, 25 mM, 12.5 mM... down to 0.1 mM).

    • Add 10 µL of each DMSO dilution to the 190 µL buffer wells.

    • Final Concentrations: 2.5 mM, 1.25 mM ... 5 µM.

    • Final DMSO: Constant 5% (Ensure this control is run for the blank).

  • Incubation: Seal plate and shake at Room Temperature for 2 hours.

  • Readout:

    • Measure Absorbance at 600 nm (or use a Nephelometer).

    • Analysis: Plot Absorbance vs. Concentration.

    • Threshold: The concentration where Absorbance spikes above the baseline (buffer + DMSO only) indicates the Solubility Limit .

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Precipitation in Stock Water contamination in DMSOUse fresh, anhydrous DMSO. Warm to 37°C to redissolve.
Cloudy Assay Well Compound crashed out upon dilutionUse the "Intermediate Dilution" step. Vortex buffer while adding compound.
Inconsistent IC50 Serial dilution error or precipitationCheck solubility limit. If IC50 > Solubility Limit, the data is invalid.
Yellowing of Stock Oxidation of amine/methoxy groupCheck storage. Ensure -20°C and protection from light (amber vials).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15398205, 5-(4-Methoxyphenyl)pyrimidin-4-amine.[1][2] Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility protocols).
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Sigma-Aldrich (MilliporeSigma).Technical Bulletin: Handling and Solubility of Aminopyrimidines. (General reference for heterocyclic amine handling).

Sources

Application

Application Note: Preparation and Handling of Stock Solutions for 5-(4-Methoxyphenyl)pyrimidin-4-amine

Abstract This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 5-(4-Methoxyphenyl)pyrimidin-4-amine, a compound of interest for researchers in drug discovery and ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 5-(4-Methoxyphenyl)pyrimidin-4-amine, a compound of interest for researchers in drug discovery and chemical biology. The reliability and reproducibility of in vitro and in vivo experimental data are critically dependent on the accurate and consistent preparation of test compound solutions. This note details the essential physicochemical properties of the compound, outlines a validated protocol for preparing a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), and provides best-practice recommendations for storage, stability, and the preparation of aqueous working solutions. The methodologies described herein are designed to ensure the integrity of the compound and promote experimental success.

Introduction: The Criticality of Stock Solution Integrity

Pyrimidine derivatives represent a significant class of heterocyclic compounds with a wide array of documented biological activities, making them foundational scaffolds in medicinal chemistry and drug development.[1] The specific compound, 5-(4-Methoxyphenyl)pyrimidin-4-amine, belongs to this important class. Accurate preparation of its stock solution is the first and one of the most crucial steps in any experimental workflow. Errors in concentration, degradation of the compound due to improper handling, or solvent-induced artifacts can lead to misleading results, wasting significant time and resources.

This guide moves beyond a simple list of steps, explaining the scientific rationale behind each procedural choice. It serves as a self-validating framework to empower researchers to prepare high-quality, reliable stock solutions essential for generating reproducible data.

Compound Properties and Safety Imperatives

A thorough understanding of the compound's characteristics is paramount before any handling occurs. While specific experimental data for this exact isomer is not widely published, its properties can be reliably inferred from its structure and data on closely related analogues.

Physicochemical Characteristics

The key properties of 5-(4-Methoxyphenyl)pyrimidin-4-amine are summarized below. These values are foundational for all subsequent calculations and handling procedures.

PropertyValue / DescriptionRationale & Significance
Molecular Formula C₁₁H₁₁N₃ODerived from the chemical structure.
Molecular Weight 201.22 g/mol Essential for accurate molar concentration calculations.[2]
Appearance White to off-white solidVisual confirmation of compound integrity. Any deviation may suggest impurity or degradation.
Purity (Recommended) >98% (by HPLC)High purity is critical for ensuring that the observed biological effects are attributable to the compound of interest.[3]
Predicted Solubility Poorly soluble in water. Soluble in organic solvents like DMSO and DMF.The heterocyclic structure and methoxyphenyl group suggest that a polar aprotic solvent is required for dissolution at high concentrations.[4][5] A preliminary solubility test is always recommended.[6]
Safety and Handling

Based on hazard classifications for isomeric and structurally related compounds, 5-(4-Methoxyphenyl)pyrimidin-4-amine should be handled with appropriate care.[7][8]

Hazard CategoryGHS PictogramPrecautionary Statement
Acute Toxicity, Oral GHS07 (Exclamation Mark)H302: Harmful if swallowed. [7]
General Handling -Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.[9][10]
Powder Handling -Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

Foundational Workflow for Stock Solution Preparation

When approaching a new compound, a systematic workflow ensures that a stable and accurate stock solution is created. The following diagram illustrates the logical decision-making process, from initial assessment to final storage.

G cluster_0 Phase 1: Pre-Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Storage & QC A Receive Compound Verify Identity & Purity B Consult Datasheet & Safety Information (SDS) A->B C Is Solubility Data Available? B->C D Perform Small-Scale Solubility Test (e.g., in DMSO, Ethanol) C->D No E Select Appropriate Solvent (Primary Choice: DMSO) C->E Yes D->E F Calculate Mass for Desired Concentration (e.g., 10 mM) E->F G Accurately Weigh Compound F->G H Add Calculated Volume of Solvent G->H I Ensure Complete Dissolution (Vortex, Sonicate, Gentle Warmth) H->I J Visually Inspect for Particulates I->J K Aliquot into Single-Use Tubes J->K L Label Clearly (Name, Conc., Date, Solvent) K->L M Store at -20°C or -80°C Protected from Light L->M G A Primary Stock 10 mM in 100% DMSO B Intermediate Dilution (e.g., 100 µM) in Assay Buffer/Medium A->B 1:100 Dilution (e.g., 2 µL Stock into 198 µL Buffer) [Final DMSO: 1.0%] C Final Working Solution (e.g., 10 µM) in Assay Buffer/Medium B->C 1:10 Dilution (e.g., 100 µL Intermediate into 900 µL Buffer) [Final DMSO: 0.1%]

Caption: Serial dilution workflow from DMSO stock to final working solution.

Example Protocol for 10 µM Working Solution:

  • Thaw a 10 mM stock aliquot.

  • Prepare an intermediate dilution (e.g., 100 µM) by adding 2 µL of the 10 mM stock to 198 µL of the final assay buffer. Vortex gently to mix. This results in a 1% DMSO concentration.

  • Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of the final assay buffer. This brings the final DMSO concentration to a well-tolerated 0.1%.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound will not fully dissolve in DMSO. - Solubility limit reached.- Impure compound or solvent.- Attempt gentle warming (37°C) or sonication.<[3]br>- If unsuccessful, prepare a lower concentration stock (e.g., 5 mM or 1 mM).- Ensure DMSO is anhydrous and of high purity.
Precipitation observed upon thawing stock. - Solution was not fully dissolved initially.- Compound is unstable and degrading.- Freeze-thaw cycles have affected stability.- Attempt to redissolve with gentle warming and vortexing.- If it persists, discard the aliquot. Always aliquot stocks to avoid repeated freeze-thaw cycles. [3][12]
Precipitation observed when diluting into aqueous buffer. - Poor aqueous solubility of the compound.- Buffer pH or composition is incompatible.- Use a serial dilution method as described in Section 5.- Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to the system.- Consider a different buffer system if the issue persists. [6]

References

  • Kearney, A. S., et al. (2022). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(1), 30-39. Available from: [Link]

  • Captivate Bio. (N.D.). SMALL MOLECULES. Available from: [Link]

  • PhytoTech Labs. (N.D.). Preparing Stock Solutions. Available from: [Link]

  • PubChem. (2025). 4-(4-Methoxyphenyl)pyrimidin-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. Available from: [Link]

  • PubChem. (2025). 5-Phenylpyrimidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

Sources

Method

Application Note: Technical Evaluation of 5-(4-Methoxyphenyl)pyrimidin-4-amine

Abstract This technical guide provides a rigorous framework for the biological evaluation of 5-(4-Methoxyphenyl)pyrimidin-4-amine , a privileged pharmacophore commonly utilized as a scaffold for ATP-competitive kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous framework for the biological evaluation of 5-(4-Methoxyphenyl)pyrimidin-4-amine , a privileged pharmacophore commonly utilized as a scaffold for ATP-competitive kinase inhibition (e.g., CDKs, VEGFR, Src) and Wnt/


-catenin pathway modulation.[1][2] Unlike generic protocols, this document focuses on the specific physicochemical properties of the 5-aryl-4-aminopyrimidine core—specifically its hydrophobicity and ATP-mimetic hydrogen bonding potential.[1][2] The protocols below detail compound handling, biochemical potency determination via TR-FRET, and cellular target engagement using NanoBRET™.

Introduction & Mechanistic Rationale

The Pharmacophore

The 5-(4-Methoxyphenyl)pyrimidin-4-amine structure is a classic "hinge-binding" motif.[1][2]

  • Pyrimidine-4-amine Core: Mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region (typically the backbone carbonyl and amide nitrogen).[1]

  • 5-(4-Methoxyphenyl) Group: Acts as a "gatekeeper" probe.[1][2] The methoxy group often occupies the hydrophobic pocket adjacent to the ATP binding site, providing selectivity based on the size of the gatekeeper residue (e.g., Threonine vs. Methionine).

Experimental Strategy

To validate this molecule as a bioactive probe, we must establish three pillars of data:

  • Biochemical Potency: Does it inhibit the catalytic activity of the target enzyme? (Method: TR-FRET).[1][2]

  • Cellular Permeability & Engagement: Does it enter the cell and bind the target in a complex environment? (Method: NanoBRET).

  • Phenotypic Efficacy: Does target inhibition result in a physiological change (e.g., apoptosis)? (Method: CellTiter-Glo).[1][2]

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism expected from this scaffold.

KinaseInhibition ATP ATP Molecule Complex_ATP Phosphorylation (Signal Transduction) ATP->Complex_ATP Catalysis Inhibitor 5-(4-Methoxyphenyl) pyrimidin-4-amine Complex_Inhibitor Inactive Complex (Signal Blocked) Inhibitor->Complex_Inhibitor Steric Blockade Kinase_Active Active Kinase (Open Pocket) Kinase_Active->ATP Native Binding Kinase_Active->Inhibitor Competitive Binding (Hinge Region) Downstream Downstream Effectors (e.g., STAT, ERK) Complex_ATP->Downstream Cell Proliferation Complex_Inhibitor->Downstream Inhibition

Figure 1: Competitive displacement of ATP by the aminopyrimidine scaffold at the kinase hinge region.

Compound Preparation & Handling

Critical Note: The 4-methoxyphenyl substitution increases lipophilicity (cLogP ~2.0–2.5).[1] Improper solubilization will lead to micro-precipitation in aqueous buffers, causing false negatives in enzymatic assays (the "promiscuous aggregator" effect).

Protocol: Stock Solution Preparation
  • Weighing: Weigh approximately 5–10 mg of solid powder into a glass amber vial (avoid plastic static charge).

  • Solvent: Dissolve in 100% anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .

    • Calculation: Volume (µL) = [Mass (mg) / MW (201.22 g/mol )] × 100,000.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles.

Protocol: Acoustic Dispensing (Recommended)

For IC50 determination, use an acoustic liquid handler (e.g., Labcyte Echo) to dispense nanoliter volumes directly into assay plates. This maintains a constant DMSO concentration (typically <1%) across the dose-response curve, preventing solvent effects.

Biochemical Assay: TR-FRET Kinase Inhibition

Objective: Determine the IC50 of the compound against a panel of kinases (e.g., CDK2, VEGFR2). Methodology: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or HTRF (Cisbio). Rationale: TR-FRET is less susceptible to compound autofluorescence (common in aromatic heterocycles) than standard intensity-based fluorescence.[1][2]

Materials
  • Kinase: Recombinant human kinase (e.g., CDK2/CyclinA).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (choose tracer based on target affinity).[1][2]

  • Antibody: Eu-labeled anti-tag antibody (binds to the kinase).[1]

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

Step-by-Step Protocol
  • Compound Dilution: Prepare a 10-point dose-response curve in DMSO (3-fold serial dilution starting at 10 µM).

  • Plate Seeding: Transfer 10 nL of compound to a 384-well low-volume white plate.

  • Kinase/Antibody Mix:

    • Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer.

    • Add 5 µL of this mix to the wells.

    • Pre-incubation:[1] Incubate for 15 minutes at Room Temperature (RT). This allows the compound to bind the "off" state or "on" state of the kinase depending on the specific conformation.

  • Tracer Addition:

    • Add 5 µL of Tracer (concentration = Kd of the tracer for the specific kinase).

  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

Data Analysis

Calculate the TR-FRET Ratio:


.
Plot Ratio vs. log[Compound] and fit to a 4-parameter logistic equation:


[1][2]

Cellular Target Engagement: NanoBRET™

Objective: Prove that 5-(4-Methoxyphenyl)pyrimidin-4-amine penetrates the cell membrane and binds the target kinase in live cells.[1][2] Rationale: Biochemical IC50s often fail to predict cellular potency due to high intracellular ATP concentrations (mM range) competing with the inhibitor. NanoBRET measures occupancy in the presence of physiological ATP.

Workflow Diagram

NanoBRET_Workflow Transfection 1. Transfect Cells (Kinase-NanoLuc Fusion) Seeding 2. Seed Cells (96-well or 384-well) Transfection->Seeding Treatment 3. Add Tracer + Test Compound Seeding->Treatment Equilibration 4. Incubate (2 hours @ 37°C) Treatment->Equilibration Substrate 5. Add Substrate (NanoBRET Substrate) Equilibration->Substrate Detection 6. Measure BRET Ratio (Donor/Acceptor) Substrate->Detection

Figure 2: NanoBRET Target Engagement Workflow.[1][2]

Protocol
  • Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc® fusion protein 24 hours prior to the assay.[1][2]

  • Harvest: Trypsinize cells and resuspend in Opti-MEM™ (no phenol red). Density: 2 × 10^5 cells/mL.[1]

  • Tracer Prep: Prepare the Cell-Permeable Tracer (K-4 or K-5 depending on kinase) at 20× concentration.[1][2]

  • Compound Prep: Prepare 20× compound solutions in Opti-MEM (ensure final DMSO <1%).

  • Treatment:

    • Add 17 µL of cell suspension to 384-well plates.

    • Add 1 µL of Compound.

    • Add 2 µL of Tracer.

  • Incubation: 2 hours at 37°C / 5% CO2.

  • Read: Add NanoBRET Nano-Glo® Substrate and read donor (460 nm) and acceptor (618 nm) emission.

  • Result: A decrease in BRET signal indicates the compound has successfully displaced the tracer from the intracellular kinase.

Phenotypic Assay: Cell Viability (CellTiter-Glo)

Objective: Assess the cytotoxic efficacy of the compound. Control: Staurosporine (Pan-kinase inhibitor) as a positive control for cell death.

Protocol
  • Seeding: Seed tumor cells (e.g., HCT116, MCF-7) at 3,000 cells/well in 96-well white-walled plates. Allow attachment overnight.

  • Treatment: Add 5-(4-Methoxyphenyl)pyrimidin-4-amine (10-point dose response, 10 µM top conc).

  • Duration: Incubate for 72 hours. (Kinase inhibitors often require multiple cell cycles to show cytostatic/cytotoxic effects).

  • Detection:

    • Equilibrate plate and CellTiter-Glo® reagent to RT.[1][2]

    • Add volume of reagent equal to cell culture volume (e.g., 100 µL).

    • Shake for 2 minutes (orbital shaker).

    • Incubate 10 minutes (stabilize signal).

  • Measurement: Read Total Luminescence (Integration time: 0.5–1.0 sec).

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay High hydrophobicity of the methoxyphenyl group.[1][2]Limit final DMSO to 1%. Do not exceed 10 µM top concentration in aqueous buffer. Use intermediate dilution plates.
High Background (TR-FRET) Compound autofluorescence or light scattering.[1][2]Check compound fluorescence at 337nm excitation. Use a "Compound Only" control well to subtract background.
No Cellular Activity Poor permeability or efflux by P-gp.[1][2]Perform the assay in the presence of Verapamil (P-gp inhibitor) to check for efflux liability.

References

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Robers, M.B., et al. "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 2015. Link

  • LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific. Link

  • Hitchcock, S.A., et al. "Structure–activity relationships of aminopyrimidine CDK2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2003. (Foundational text for this scaffold). Link

Sources

Application

Application Note: Recrystallization Solvents for 5-(4-Methoxyphenyl)pyrimidin-4-amine Purification

[1] Executive Summary This guide details the purification of 5-(4-Methoxyphenyl)pyrimidin-4-amine (CAS: N/A for specific isomer, analogous to 5-phenylpyrimidin-4-amine derivatives), a critical intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the purification of 5-(4-Methoxyphenyl)pyrimidin-4-amine (CAS: N/A for specific isomer, analogous to 5-phenylpyrimidin-4-amine derivatives), a critical intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other kinase-targeted therapeutics.[1]

While column chromatography is often the default for early-stage discovery, it is unscalable for process chemistry.[1] Recrystallization offers a superior impurity rejection profile, particularly for removing palladium catalysts and unreacted boronic acids common in Suzuki-Miyaura coupling routes.[1] This protocol identifies Ethanol (EtOH) and Ethyl Acetate/Heptane systems as the optimal solvent candidates, grounded in the "Like-Dissolves-Like" principle modified for heterocyclic amines.[1]

Chemical Profile & Physicochemical Basis[2][3][4][5][6][7][8][9]

Understanding the solute is the first step in solvent selection.

  • Compound: 5-(4-Methoxyphenyl)pyrimidin-4-amine[1][2]

  • Core Structure: Electron-deficient pyrimidine ring fused with an electron-rich 4-methoxyphenyl group.[1]

  • Functional Groups:

    • Primary Amine (C-4): H-bond donor/acceptor.[1][3] Weakly basic.

    • Pyrimidine Nitrogens: H-bond acceptors.[1] Weakly basic (pKa ~ 4.5 - 5.0).[1]

    • Methoxy Group:[1][4][5] Lipophilic, weak H-bond acceptor.[1]

  • Solubility Prediction:

    • The molecule exhibits amphiphilic character .[1] The amine and pyrimidine nitrogens provide polarity, while the phenyl ring adds lipophilicity.

    • High Solubility: Chlorinated solvents (DCM, Chloroform), DMSO, DMF. (Not suitable for crystallization alone).[1]

    • Temperature-Dependent Solubility (Target): Alcohols (MeOH, EtOH, IPA), Esters (EtOAc).[1]

    • Insoluble (Anti-solvents):[1] Water (at neutral pH), Aliphatic hydrocarbons (Hexane, Heptane).[1]

Solvent Selection Matrix

The following table summarizes the solvent screening results based on thermodynamic solubility differentials (


).
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionSuitabilityNotes
Ethanol (Absolute) HighModerateExcellentPrimary Choice Best balance of recovery and purity.[1] Removes polar boronic acids.[1]
Isopropanol (IPA) ModerateLowGoodSecondary Choice Higher boiling point allows better dissolution of difficult residues.[1]
Ethyl Acetate HighModerateModerateAlternative Good for removing very non-polar side products.[1]
EtOAc / Heptane TunableVery LowExcellentHigh Recovery "Drowning out" method.[1] Risk of oiling out if added too fast.[1]
Water InsolubleInsolubleN/AAnti-solvent Only useful if product is dissolved in water-miscible solvent (e.g., DMF).[1]
DCM Very HighHighPoorUnsuitable Product too soluble; evaporation required (amorphous solid risk).[1]

Detailed Protocols

Protocol A: Solvent Screening (Small Scale)

Objective: Rapidly determine the optimal solvent for a specific crude batch.[1]

  • Place 100 mg of crude 5-(4-Methoxyphenyl)pyrimidin-4-amine into a 4 mL vial.

  • Add 0.5 mL of solvent (EtOH, IPA, or EtOAc).

  • Heat to boiling (using a heating block).

    • If dissolved: Solvent is too strong (try less polar solvent or anti-solvent).[1]

    • If undissolved: Add solvent in 0.1 mL increments until dissolved at boiling.[1]

  • Once dissolved, remove from heat and allow to cool to Room Temperature (RT) for 1 hour.

  • Observation:

    • Crystals: Success.[1]

    • Oil:[1] Impurities are lowering the melting point (try seeding or slower cooling).[1]

    • Solution: Solubility is too high (evaporate half volume or add anti-solvent).[1]

Protocol B: Large-Scale Recrystallization (Ethanol Method)

Objective: Purification of >10g batches with removal of Pd-catalyst residues.[1]

Reagents:

  • Crude Product[1][6][4][7][8][9]

  • Ethanol (Absolute or 95%)[1]

  • Activated Carbon (Optional, for color removal)[1][6]

  • Celite (Filter aid)[1]

Step-by-Step:

  • Dissolution: Charge the crude solid into a round-bottom flask. Add Ethanol (approx. 10-15 mL per gram of solid).[1]

  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring.
    
    • Note: If solid remains after 15 min of reflux, add more EtOH in 5% increments.

  • Hot Filtration (Critical):

    • If black specks (Pd) or colored impurities are present, add Activated Carbon (5 wt%) and stir at reflux for 10 mins.[1]

    • Filter the hot solution through a pre-warmed Celite pad on a sintered glass funnel. This removes the carbon and insoluble inorganics.

    • Tip: Pre-warming the funnel prevents premature crystallization clogging the filter.

  • Crystallization:

    • Return the filtrate to a clean flask.[1]

    • Re-heat to reflux to dissolve any nuclei formed during filtration.[1]

    • Turn off the heat and allow the flask to cool to RT slowly (wrap flask in a towel to insulate). Slow cooling promotes larger, purer crystals.

    • Once at RT, cool further in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the white/off-white crystals using vacuum filtration.[1]

    • Wash the cake with cold Ethanol (

      
      ).[1]
      
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Protocol C: Anti-Solvent Precipitation (EtOAc / Heptane)

Objective: Maximizing recovery for high-value batches.[1]

  • Dissolve crude material in the minimum amount of hot Ethyl Acetate (

    
    ).[1]
    
  • Perform hot filtration if necessary (as above).[1][6]

  • While maintaining a gentle boil, add Heptane dropwise until a faint turbidity (cloudiness) persists.

  • Add a few drops of EtOAc to clear the solution.[1]

  • Remove from heat and allow to cool slowly. The Heptane reduces the solubility of the product as the temperature drops, forcing it out of solution.

Decision Logic & Workflow

The following diagrams illustrate the logical flow for solvent selection and the purification process.

Diagram 1: Solvent Selection Logic

SolventSelection Start Start: Crude 5-(4-Methoxyphenyl) pyrimidin-4-amine SolubilityCheck Check Solubility in Hot Ethanol (78°C) Start->SolubilityCheck Dissolves Dissolves? SolubilityCheck->Dissolves Cooling Cool to RT Dissolves->Cooling Yes NotSoluble Not Soluble Dissolves->NotSoluble No (remains solid) CrystalsForm Crystals Form? Cooling->CrystalsForm UseEtOH Protocol B: Use Ethanol CrystalsForm->UseEtOH Yes (High Yield) TooSoluble Too Soluble CrystalsForm->TooSoluble No (Solution) AddAntiSolvent Protocol C: Add Heptane TooSoluble->AddAntiSolvent Evaporate & Switch Solvent or Add Anti-solvent TryEtOAc Try Ethyl Acetate NotSoluble->TryEtOAc Switch Solvent TryDMF Try DMF/Water (Last Resort) NotSoluble->TryDMF If Insoluble in EtOAc TryEtOAc->Cooling

Caption: Logical workflow for selecting the appropriate solvent system based on solubility observations.

Diagram 2: Purification Process Flow

RecrystallizationFlow Crude Crude Mixture (Solid) Dissolution Dissolution (Reflux in EtOH) Crude->Dissolution CarbonTreat Carbon Treatment (Optional) Dissolution->CarbonTreat If colored HotFilter Hot Filtration (Remove Pd/Inorganics) Dissolution->HotFilter If clear CarbonTreat->HotFilter Crystallization Controlled Cooling (Nucleation & Growth) HotFilter->Crystallization Filtrate Isolation Vacuum Filtration & Wash Crystallization->Isolation Drying Vacuum Drying (45°C) Isolation->Drying Pure Pure API Intermediate Drying->Pure

Caption: Step-by-step unit operations for the purification of the pyrimidine amine intermediate.

Troubleshooting & Optimization

IssueCauseCorrective Action
Oiling Out Impurity profile lowers melting point; cooling too fast.[1]1. Re-heat and cool much slower.2. Add a "seed crystal" of pure product at

.3. Use a solvent mixture (e.g., EtOH/Water 9:1) to increase polarity.[1][8]
Low Yield Product too soluble in cold solvent.1.[1] Cool to

.2. Evaporate 30% of solvent volume before cooling.3.[1] Add anti-solvent (Heptane or Water).[1]
Colored Product Conjugated impurities or oxidation products.[1]Perform the Activated Carbon step in Protocol B. Ensure carbon is filtered off while solution is boiling.[1]
Insoluble Matter Inorganic salts (NaCl,

) or Pd black.[1]
These should be removed during the Hot Filtration step.[1][6] Do not confuse them with undissolved product.

References

  • BenchChem. Technical Guide to the Purification of 4-Amino-5-(chloromethyl)-2-methylpyrimidine. (General protocol for aminopyrimidine purification). Link[1]

  • Al-Mousawi, S. M., et al. (2008).[1][10] "Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles". Arkivoc, (ii), 115-123.[1][10] (Describes recrystallization of analogous 4-amino-5-arylpyrimidines from Ethanol). Link

  • Reddit r/Chemistry. Discussion on Recrystallization of Amines. (Practical advice on solvent selection for basic amines). Link

  • MDPI. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines. (Cites recrystallization of pyrimidine amines from Ether/Esters). Link[1]

  • PubChem. 5-Phenylpyrimidin-4-amine Compound Summary. (Physicochemical property data). Link

Sources

Method

Application Note &amp; Protocol: Microwave-Assisted Synthesis of 5-(4-Methoxyphenyl)pyrimidin-4-amine

Introduction: Accelerating Discovery with Microwave-Assisted Heterocyclic Chemistry In the landscape of modern drug discovery and development, pyrimidine derivatives stand out as a critical class of heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave-Assisted Heterocyclic Chemistry

In the landscape of modern drug discovery and development, pyrimidine derivatives stand out as a critical class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents, including analgesics, antihypertensives, and anti-inflammatory drugs[1]. The specific target of this guide, 5-(4-Methoxyphenyl)pyrimidin-4-amine, holds significant potential as a building block in medicinal chemistry. Traditional synthetic routes to such compounds often involve lengthy reaction times and harsh conditions, leading to lower yields and the generation of undesirable byproducts.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative to conventional heating methods[2][3]. By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of the reaction mixture through mechanisms like dipolar polarization and ionic conduction[2][4][5]. This direct energy transfer into the reaction vessel often leads to dramatic accelerations in reaction rates, improved yields, and enhanced product purity, all while reducing energy consumption[6]. This application note provides a comprehensive, field-proven protocol for the microwave-assisted synthesis of 5-(4-Methoxyphenyl)pyrimidin-4-amine, grounded in the principles of modern organic synthesis.

Core Principles of Microwave-Assisted Synthesis

Unlike conventional heating which relies on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and localized heating. This is primarily achieved through two mechanisms:

  • Dipolar Polarization: Polar molecules, like the solvents and reactants in this synthesis, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid increase in temperature[4][7][8].

  • Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field, colliding with other molecules and generating heat[2][5].

This unique heating mechanism can lead to "superheating" of solvents above their atmospheric boiling points in sealed reaction vessels, further accelerating reaction rates[8].

Experimental Protocol: A Step-by-Step Guide

This protocol details the microwave-assisted synthesis of 5-(4-Methoxyphenyl)pyrimidin-4-amine from commercially available starting materials.

Materials and Reagents:

  • 4-Methoxybenzaldehyde

  • Malononitrile

  • Formamidine acetate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Microwave synthesis reactor

  • Appropriate microwave reaction vessels with stir bars

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification cluster_analysis Product Characterization prep1 Combine 4-methoxybenzaldehyde, malononitrile, and formamidine acetate in a microwave vessel prep2 Add ethanol and sodium ethoxide prep1->prep2 reaction Irradiate in microwave reactor at specified temperature and time prep2->reaction workup1 Cool the reaction mixture reaction->workup1 workup2 Concentrate under reduced pressure workup1->workup2 workup3 Partition between ethyl acetate and water workup2->workup3 workup4 Wash organic layer with brine workup3->workup4 workup5 Dry over sodium sulfate and filter workup4->workup5 workup6 Purify by column chromatography workup5->workup6 analysis Characterize by NMR, MS, and melting point workup6->analysis

Caption: Experimental workflow for the microwave-assisted synthesis of 5-(4-Methoxyphenyl)pyrimidin-4-amine.

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4-methoxybenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and formamidine acetate (1.2 mmol).

  • Solvent and Base Addition: To the vessel, add 5 mL of anhydrous ethanol followed by a 21% solution of sodium ethoxide in ethanol (1.2 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesis reactor. Irradiate the mixture at 120°C for 15 minutes.

  • Cooling and Concentration: After the irradiation is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Partition the residue between ethyl acetate (20 mL) and deionized water (20 mL). Separate the organic layer.

  • Washing: Wash the organic layer with brine (15 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 5-(4-Methoxyphenyl)pyrimidin-4-amine.

Reaction Mechanism and the Dimroth Rearrangement

The synthesis of the pyrimidine core likely proceeds through a multicomponent reaction pathway. A key mechanistic consideration in pyrimidine chemistry is the potential for a Dimroth rearrangement, which involves the isomerization of the heterocyclic ring through a ring-opening and ring-closing sequence[9][10][11]. While the direct product of the initial cyclization is the desired 4-aminopyrimidine, understanding the Dimroth rearrangement is crucial for predicting and avoiding potential side products under different reaction conditions[11].

Mechanism Diagram:

G A Starting Materials 4-Methoxybenzaldehyde + Malononitrile + Formamidine B Knoevenagel Condensation Formation of an activated alkene intermediate A->B Base C Michael Addition Nucleophilic attack of formamidine B->C D Cyclization Intramolecular condensation to form the dihydropyrimidine ring C->D E Oxidation/Aromatization Formation of the pyrimidine ring D->E F Final Product 5-(4-Methoxyphenyl)pyrimidin-4-amine E->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(4-Methoxyphenyl)pyrimidin-4-amine

Welcome to the technical support center for the synthesis of 5-(4-Methoxyphenyl)pyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(4-Methoxyphenyl)pyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyrimidine derivative. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, but it is not without its challenges. Issues such as low yields, difficult purifications, and unexpected side reactions are common hurdles. This document provides a structured, question-and-answer-based approach to resolving these specific issues, grounded in established chemical literature and practical experience.

Recommended Synthetic Strategy: A Modular Approach

A robust and frequently employed strategy for synthesizing 5-(4-Methoxyphenyl)pyrimidin-4-amine involves a sequential cross-coupling and amination approach. This method offers flexibility and generally high yields by building the molecule in a controlled, step-wise manner. The core of this strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling to form the C5-aryl bond, followed by a nucleophilic aromatic substitution (SNAr) to install the C4-amine.

Synthetic_Workflow A 5-Bromo-4-chloropyrimidine (Starting Material) C Suzuki-Miyaura Coupling A->C B 4-Methoxyphenylboronic Acid B->C D 5-(4-Methoxyphenyl)-4-chloropyrimidine (Intermediate) C->D Pd Catalyst, Base, Solvent F Nucleophilic Aromatic Substitution (SNAr) D->F E Ammonia Source (e.g., NH4OH) E->F G 5-(4-Methoxyphenyl)pyrimidin-4-amine (Final Product) F->G Heat, Solvent

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each question is followed by a systematic approach to diagnosis and resolution.

Q1: My Suzuki-Miyaura coupling reaction to form the C5-aryl bond is giving a very low yield (<30%). What are the primary factors to investigate?

Low yield in a Suzuki coupling is a frequent issue, often stemming from catalyst deactivation, suboptimal reaction conditions, or reagent quality.

Initial Checks (The Usual Suspects):

  • Atmosphere and Reagent Purity: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). Verify that your solvent is anhydrous and your reagents, particularly the boronic acid and base, are pure. Water can interfere with the catalytic cycle.

  • Base Selection and Stoichiometry: The choice and amount of base are critical for the transmetalation step.[1] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Ensure you are using at least 2-3 equivalents. If your substrate is sensitive, a milder base might be required, but this could necessitate a higher temperature.

  • Catalyst and Ligand Integrity: Palladium catalysts, like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, can degrade over time. Use a fresh batch or a pre-catalyst system. For challenging couplings, more sophisticated biarylphosphine ligands (e.g., XPhos, SPhos) can dramatically improve yields by promoting reductive elimination and stabilizing the active Pd(0) species.[1][2]

Advanced Troubleshooting:

If the initial checks do not resolve the issue, a more systematic optimization is required. Design of Experiments (DoE) can be a powerful tool for rapidly identifying optimal conditions.[3][4]

Troubleshooting_Suzuki Start Low Suzuki Yield Inert Is the system fully inert & anhydrous? Start->Inert Base Is the base appropriate (Type & Equivalents)? Inert->Base Yes FixInert Degas solvent. Use fresh, dry reagents. Improve inert atmosphere. Inert->FixInert No Catalyst Is the catalyst/ligand active and suitable? Base->Catalyst Yes FixBase Screen bases (K2CO3, Cs2CO3). Increase equivalents (2-3 eq). Base->FixBase No Temp Is the temperature optimal? Catalyst->Temp Yes FixCatalyst Use fresh catalyst. Screen ligands (e.g., XPhos). Increase catalyst loading. Catalyst->FixCatalyst No FixTemp Gradually increase temperature. Consider microwave irradiation. Temp->FixTemp No Success Yield Improved Temp->Success Yes FixInert->Inert FixBase->Base FixCatalyst->Catalyst FixTemp->Temp

Caption: Decision tree for troubleshooting low Suzuki coupling yields.

Q2: I'm observing a significant amount of a debrominated byproduct (4-chloropyrimidine) in my Suzuki reaction mixture. How can I minimize this?

Debromination (or more generally, dehalogenation) is a common side reaction where the halogen is replaced by a hydrogen atom. This typically occurs when the catalytic cycle is disrupted.

  • Causality: This side reaction is often favored when the oxidative addition of the palladium catalyst to the aryl halide is slow or reversible, and the subsequent steps are inefficient. It can also be caused by impurities in the reagents or solvent.

  • Solution:

    • Ligand Choice: Switch to a more electron-rich and sterically bulky phosphine ligand, such as XPhos or tBuXPhos.[2] These ligands accelerate the rate of oxidative addition and subsequent steps, outcompeting the dehalogenation pathway.

    • Boronic Acid Quality: Use high-purity boronic acid. An excess of boronic acid (1.2-1.5 equivalents) can also help push the productive catalytic cycle forward.

    • Temperature Control: Sometimes, lowering the reaction temperature slightly can disfavor the dehalogenation pathway relative to the desired cross-coupling.

Q3: The final SNAr amination of 5-(4-Methoxyphenyl)-4-chloropyrimidine is slow and incomplete. What can I do?

The SNAr reaction relies on the pyrimidine ring being sufficiently electron-deficient to be attacked by a nucleophile (ammonia).

  • Causality: If the reaction is sluggish, it's likely due to insufficient activation of the pyrimidine ring or suboptimal reaction conditions. The 4-methoxyphenyl group at C5 is slightly electron-donating, which can decrease the reactivity of the C4 position towards nucleophilic attack compared to an unsubstituted ring.

  • Solutions:

    • Increase Temperature and Pressure: This is the most direct approach. Conducting the reaction in a sealed vessel allows you to heat the reaction well above the boiling point of the solvent, significantly increasing the reaction rate. Microwave-assisted synthesis is particularly effective for this step.[5]

    • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are effective at solvating the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction.[2]

    • Alternative Amination: Buchwald-Hartwig Coupling: If SNAr proves too difficult, a Buchwald-Hartwig amination is an excellent alternative.[6] This palladium-catalyzed reaction is highly efficient for forming C-N bonds but requires careful optimization of the catalyst, ligand (again, bulky biarylphosphines are often best), and a strong, non-nucleophilic base like NaOtBu.[2][6]

ParameterSNAr AminationBuchwald-Hartwig Amination
Catalyst None requiredPd(0) or Pd(II) precatalyst + Ligand
Base Often optional or mild (e.g., K₂CO₃)Strong, non-nucleophilic base required (e.g., NaOtBu)
Temperature High (100-150 °C), often requires sealed vesselModerate to high (80-110 °C)
Sensitivity Less sensitive to air/moistureRequires strictly inert and anhydrous conditions
Substrate Scope Good for activated heterocyclesBroader scope, including less activated systems
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling?

The base plays a crucial role in the transmetalation step of the catalytic cycle. The boronic acid is not nucleophilic enough on its own to transfer its organic group to the palladium center. The base (e.g., CO₃²⁻) reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This "ate" complex is electron-rich and readily transfers the aryl group (4-methoxyphenyl) to the palladium complex, regenerating the base catalyst in the process.[7]

Q2: I don't have 5-bromo-4-chloropyrimidine. Can I start from 4,6-dichloropyrimidine?

Yes, this is a viable alternative strategy. You can perform a regioselective Suzuki coupling on 4,6-dichloropyrimidine. The C4 and C6 positions on the pyrimidine ring are generally more reactive towards Suzuki coupling than the C5 position. However, achieving high selectivity for mono-arylation at one position over the other can be challenging and may require careful control of stoichiometry and reaction conditions. A subsequent hydrodechlorination step might be necessary to remove the second chlorine atom before amination.[8][9]

Q3: How critical is the purity of 4-methoxyphenylboronic acid?

It is highly critical. A common impurity in boronic acids is the corresponding anhydride (a trimeric boroxine). These anhydrides are generally less reactive in Suzuki couplings. Furthermore, impurities can interfere with the catalyst. It is recommended to use high-purity boronic acid ( >97%) or to recrystallize commercial-grade material before use.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All reactions should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of 5-(4-Methoxyphenyl)-4-chloropyrimidine

  • To a flame-dried round-bottom flask under an argon atmosphere, add 5-bromo-4-chloropyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Synthesis of 5-(4-Methoxyphenyl)pyrimidin-4-amine

  • In a pressure-rated reaction vessel, combine 5-(4-methoxyphenyl)-4-chloropyrimidine (1.0 eq) and a solution of aqueous ammonia (e.g., 28-30%, a large excess).

  • Add a solvent such as 1,4-dioxane or ethanol to improve solubility.

  • Seal the vessel tightly and heat the mixture to 120-140 °C with stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture to remove the solvent and excess ammonia.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product.

References
  • Benchchem.
  • Al-Suaily, M. M., & Ali, M. A. (2017). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 22(11), 1845. [Link]

  • Charnwood Discovery. Rapid Optimization-Buchwald–Hartwig Amination using DoE. [Link]

  • University of Bath. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • WikiLectures. Disorders of pyrimidine metabolism. [Link]

  • ACS Publications. (2020). Development of Scalable Synthesis of 5-Butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine (WQE-134), a Dual Inhibitor of Nitric Oxide and Prostaglandin E2 Production. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]

  • ACS Omega. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

  • PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

  • Benchchem.
  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • MSD Manual Professional Edition. Pyrimidine Metabolism Disorders. [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. [Link]

  • Merck Manual Professional Edition. Pyrimidine Metabolism Disorders. [Link]

  • PubMed. Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • Atlantis Press. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]

  • ResearchGate. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. [Link]

  • PubMed Central. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. [Link]

  • PubMed Central. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. [Link]

  • Royal Society of Chemistry. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. [Link]

  • MDPI. (2023). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. [Link]

  • MDPI. Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines. [Link]

  • Taylor & Francis Online. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. [Link]

Sources

Optimization

Technical Support Guide: Troubleshooting Solubility Issues with 5-(4-Methoxyphenyl)pyrimidin-4-amine

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with 5-(4-Methoxyphenyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with 5-(4-Methoxyphenyl)pyrimidin-4-amine and similar heterocyclic compounds. We understand that achieving and maintaining the solubility of this molecule in experimental systems can be a significant challenge. This document moves beyond simple protocols to explain the underlying physicochemical principles governing its solubility, providing you with a logical, step-by-step framework to troubleshoot and solve these issues effectively.

Section 1: Understanding the Molecule - The Root of the Solubility Challenge

Q1: Why is 5-(4-Methoxyphenyl)pyrimidin-4-amine expected to have poor aqueous solubility?

A1: The solubility of a compound is dictated by its molecular structure, which influences its lipophilicity, crystal lattice energy, and ionizability. 5-(4-Methoxyphenyl)pyrimidin-4-amine possesses several features that inherently limit its solubility in neutral aqueous media:

  • High Lipophilicity (Hydrophobicity): The molecule is dominated by two aromatic rings (phenyl and pyrimidine), which are nonpolar. The addition of a methoxy (-OCH₃) group does not sufficiently counteract the hydrophobicity of this large aromatic system. This is quantitatively represented by its predicted LogP value.

  • Molecular Rigidity and Crystal Lattice Energy: The planar, rigid structure of the molecule allows for efficient packing into a stable crystal lattice. A significant amount of energy is required to break this lattice apart for the solvent to interact with individual molecules, a concept critical for understanding solubility.[1]

  • Limited Ionization at Neutral pH: The compound has a basic amine group and nitrogen atoms within the pyrimidine ring. These can be protonated to form a more soluble salt, but this typically requires an acidic pH. At a physiological pH of ~7.4, the molecule will be predominantly in its neutral, less soluble form.

To effectively troubleshoot, we must first understand these core properties. Below is a table of estimated physicochemical parameters based on its structure and data from closely related analogs.

PropertyEstimated Value/RangeImplication for Solubility
Molecular Formula C₁₁H₁₁N₃O-
Molecular Weight 201.22 g/mol Moderate molecular weight.[2]
Calculated LogP 1.5 - 2.5Indicates a lipophilic character, predicting poor aqueous solubility.
Predicted Basic pKa 3.5 - 4.5The molecule will be positively charged and more soluble in acidic conditions (pH < pKa).[3]
Hydrogen Bond Donors 1 (from the amine)Limited capacity to form hydrogen bonds with water.[4]
Hydrogen Bond Acceptors 4 (3 from ring nitrogens, 1 from methoxy oxygen)Can accept hydrogen bonds, but this is outweighed by the large hydrophobic surface area.[5]

Section 2: The First Step - Preparing a Viable Stock Solution

Q2: What is the recommended solvent and protocol for preparing an initial high-concentration stock solution?

A2: Given the compound's lipophilic nature, the universal starting point is to use a 100% organic, aprotic polar solvent. Dimethyl sulfoxide (DMSO) is the industry standard and the most reliable choice.[6]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
  • Preparation: Weigh out 2.01 mg of 5-(4-Methoxyphenyl)pyrimidin-4-amine using a calibrated analytical balance. Transfer the solid to an appropriate sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Verification & Aiding Solubilization:

    • Visually inspect the solution against a light source to ensure no solid particulates remain.

    • If the compound is slow to dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

    • Alternatively, sonication in a bath sonicator for 5-10 minutes can be used to break apart the crystal lattice and facilitate dissolution.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquoting the stock is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.

Section 3: Troubleshooting Aqueous Formulations for Experiments

This section provides a logical workflow for addressing the most common failure point: precipitation upon dilution of the DMSO stock into an aqueous buffer.

Q3: My compound immediately precipitates when I dilute the DMSO stock into my cell culture medium or assay buffer. What is my troubleshooting strategy?

A3: This is a classic solubility problem known as "crashing out." The aqueous environment cannot support the high concentration of the lipophilic compound that was stable in 100% DMSO. The following workflow will guide you to a solution.

G cluster_success start Precipitation Observed in Aqueous Buffer check_dmso Step 1: Verify & Minimize Final DMSO Concentration start->check_dmso ph_adjust Step 2: pH Adjustment (Acidification) check_dmso->ph_adjust If precipitation persists cosolvent Step 3: Introduce Co-solvents ph_adjust->cosolvent If solubility is still insufficient success Solubility Achieved ph_adjust->success advanced Step 4: Advanced Formulation (Surfactants, Cyclodextrins) cosolvent->advanced For very high concentrations cosolvent->success advanced->success G cluster_system Aqueous Environment cluster_complex Soluble Inclusion Complex CD Complex_CD CD_label Hydrophilic Exterior CD_label->CD CD_core Hydrophobic Cavity Drug Drug Complex_Drug Drug

Caption: Cyclodextrin forming a soluble inclusion complex.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the maximum final DMSO concentration I can use in my cell culture assay?

    • A: This is cell-line dependent. As a general rule, most cell lines tolerate up to 0.5% DMSO without significant toxicity. However, it is imperative to run a vehicle control (your final formulation vehicle without the compound) to confirm that the solvent system itself does not impact your experimental results.

  • Q: How should I store my aqueous working solutions?

    • A: Unlike DMSO stocks, aqueous formulations of poorly soluble compounds are often not stable for long-term storage. They can be prone to precipitation over time, especially at 4°C or when frozen. It is best practice to prepare these working solutions fresh for each experiment from your frozen DMSO stock.

  • Q: I see a very faint haze (opalescence) but no visible precipitate. Is my compound dissolved?

    • A: A faint haze may indicate the formation of very fine, colloidal particles or a supersaturated solution that is on the verge of precipitating. [7]While it may be acceptable for some endpoint assays, it is not ideal as the true concentration of dissolved compound is unknown. For sensitive assays like enzyme kinetics, this can be problematic. Try to adjust your formulation to achieve a perfectly clear solution.

  • Q: Can I use sonication to re-dissolve a compound that has precipitated in my aqueous buffer?

    • A: This is generally not recommended. While sonication can temporarily break up aggregates, it does not change the underlying thermodynamics. The compound will likely precipitate again once sonication stops. It is better to solve the problem by optimizing the formulation vehicle itself.

References

  • Maga, D., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link] [8]2. Maga, D., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4- d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. PubMed. Available at: [Link] [9]3. Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link] [10]4. Maga, D., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Available at: [Link] [6]5. ResearchGate. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Available at: [Link] [11]6. Savjani, K. T., et al. (2023). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link] [12]7. ChemBest. (n.d.). 4-(4-METHOXYPHENYL)-5-METHYLPYRIMIDIN-2-AMINE. Available at: [Link]

Sources

Troubleshooting

optimizing reaction temperature for pyrimidin-4-amine derivatives

The following guide serves as a Technical Support Center for optimizing the synthesis of pyrimidin-4-amine derivatives . It is designed for medicinal chemists and process engineers encountering yield, selectivity, or pur...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for optimizing the synthesis of pyrimidin-4-amine derivatives . It is designed for medicinal chemists and process engineers encountering yield, selectivity, or purity issues.[1]

Status: Operational | Tier: Level 3 (Senior Application Support)[1]

Welcome. You are likely here because your


 reaction is stalling, producing regioisomers (C2 vs. C4), or degrading into tar.[1] This guide moves beyond basic textbook theory to address the thermodynamic and kinetic realities  of pyrimidine functionalization.
📋 Quick Diagnostic: The Decision Matrix

Before adjusting temperature, verify your system parameters using this logic flow.

Temperature_Optimization_Flow start START: Reaction Stalled or Impure? sub1 Substrate: 2,4-Dichloropyrimidine? start->sub1 sub2 Substrate: 4-Chloropyrimidine? start->sub2 issue1 Issue: C2 vs C4 Regioselectivity sub1->issue1 Isomer mix detected issue2 Issue: Incomplete Conversion sub1->issue2 SM remaining sub2->issue2 temp1 Decrease Temp (0°C -> RT) Kinetic Control favors C4 issue1->temp1 Enhance Selectivity sol1 Check Solvent Polarity (Switch to DMSO/NMP) issue2->sol1 First Step temp2 Increase Temp (80-120°C) or Microwave Irradiation sol1->temp2 If still stalled

Figure 1: Diagnostic workflow for temperature and condition adjustments.

🔧 Module 1: The Thermodynamics of Regioselectivity

The Core Problem: When using 2,4-dichloropyrimidine, you want the amine at C4 , but the C2 chloride is also electrophilic.

The Science: The C4 position is generally more electrophilic due to the para-like relationship with the N1 nitrogen and the inability of the lone pair to donate effectively compared to C2. However, this selectivity is kinetic .[1]

  • Low Temperature (0°C – 25°C): Favors the kinetic product (C4-amine ).[1] The transition state for C4 attack is lower in energy.

  • High Temperature (>80°C): Increases the energy available to the system, allowing the nucleophile to overcome the higher activation barrier of the C2 position, leading to bis-amination (2,4-diamino products) or eroding regioisomeric ratios if the C4 position is sterically hindered.

Critical Insight: If you observe C2-substitution (the "wrong" isomer), your reaction temperature is likely too high for the reactivity of your specific amine, or you are using a base that is coordinating with the N3/N1, altering the local electronics [1].

🛠 Module 2: Troubleshooting Guides (Q&A)
Scenario A: "My reaction is stuck at 60% conversion."

Q: I am reacting a secondary amine with 4-chloropyrimidine in Ethanol at reflux (78°C). The reaction stalls. Should I increase the temperature?

A: Do not simply increase the temperature yet. Ethanol (protic solvent) often hinders


 reactions because it solvates the nucleophile (the amine) via hydrogen bonding, reducing its nucleophilicity.
  • Step 1: Switch to a polar aprotic solvent like DMF, DMAc, or NMP.[1] These solvents solvate the cation (base) but leave the amine "naked" and more reactive.

  • Step 2: If switching solvents fails, then increase temperature to 100–120°C.

  • Step 3: If the amine is sterically bulky (e.g., tert-butylamine), the activation energy is high.[1] In this case, standard thermal heating is inefficient.[1] Switch to Microwave Irradiation (see Module 3).

Scenario B: "I am seeing the C2-isomer impurity."

Q: I am using 2,4-dichloropyrimidine. I want the 4-amino product, but I see 15% of the 2-amino isomer by LCMS. I'm running this at 80°C.

A: Your temperature is too high for the addition step.

  • Immediate Fix: Lower the addition temperature to 0°C or -10°C .

  • Protocol: Dissolve the pyrimidine in THF or DMF. Add the amine slowly at 0°C. Allow it to warm to Room Temperature (RT) only after the addition is complete.

  • Explanation: At 0°C, the rate constant difference (

    
     vs 
    
    
    
    ) is maximized.[1] At 80°C, the discrimination between the two activation energies (
    
    
    ) is marginalized by the excess thermal energy [2].
Scenario C: "My product is turning into tar/black oil."

Q: I pushed the temperature to 140°C to force the reaction, but the yield dropped.

A: You likely triggered polymerization or hydrolysis. Pyrimidines with leaving groups are prone to hydrolysis by trace water at high temperatures, forming pyrimidinones (which are often catalytically dead and insoluble).[1]

  • Solution: Ensure anhydrous conditions. If high heat is required (e.g., for unreactive anilines), use sealed-tube microwave heating for a short duration (10–20 mins) rather than overnight reflux.[1] This minimizes the time window for side reactions [3].

⚡ Module 3: Advanced Optimization (Microwave vs. Thermal)

Microwave synthesis is superior for pyrimidin-4-amine synthesis when using electron-deficient amines (e.g., nitro-anilines) or sterically hindered amines .[1]

Comparative Data: Synthesis of 4-(substituted-amino)pyrimidines

ParameterConventional Thermal (Oil Bath)Microwave Irradiation (Single Mode)
Temperature Reflux (80–110°C)Superheated (120–160°C)
Time 4 – 24 Hours10 – 30 Minutes
Solvent EtOH, Toluene, DMFEtOH/Water, IPA, or Solvent-free
Yield (Avg) 65 – 75%85 – 95%
Purity Profile Often requires chromatographyOften pure after precipitation

Why it works: Microwave heating utilizes dipolar polarization . Polar solvents (DMSO, EtOH) and the polar transition state of the


 reaction absorb microwave energy efficiently, creating localized superheating that overcomes the activation barrier of hindered substrates rapidly, preventing prolonged exposure to decomposition pathways [4].[1]
🧪 Experimental Protocol: Optimized Synthesis

Target: General procedure for N-substituted-2-chloropyrimidin-4-amine (High Selectivity).

  • Preparation: Charge a dry flask with 2,4-dichloropyrimidine (1.0 equiv) and anhydrous THF or DMF (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base: Add DIPEA (Hunig's base, 1.2 equiv).[1] Avoid strong inorganic bases like NaH at this stage to prevent side reactions.

  • Addition: Add the amine (1.0 equiv) dropwise over 10 minutes.

  • Reaction:

    • Stir at 0°C for 1 hour.

    • Allow to warm to 20–25°C (Room Temp). Monitor by LCMS.[2]

    • Only if conversion is <50% after 4 hours: Heat to 50°C.

  • Workup: Pour into water. The product often precipitates. If not, extract with EtOAc.[1]

📊 Pathway Visualization: Mechanism & Selectivity

SNAr_Mechanism SM 2,4-Dichloropyrimidine TS_C4 C4-Meisenheimer Complex (Kinetic Favored) SM->TS_C4 Low Temp (0°C) Fast Path TS_C2 C2-Meisenheimer Complex (Higher Ea) SM->TS_C2 High Temp (>80°C) Slow Path Amine Amine (H-NR2) Amine->SM Nucleophilic Attack Prod_C4 4-Amino-2-chloropyrimidine (Target) TS_C4->Prod_C4 Prod_C2 2-Amino-4-chloropyrimidine (Impurity) TS_C2->Prod_C2

Figure 2: Kinetic competition between C4 and C2 substitution pathways.[1]

📚 References
  • Regioselectivity in

    
     Reactions: 
    
    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

    • Source: WuXi AppTec, QM Magic Class, Chapter 29.[1]

    • URL:[Link]

  • Microwave vs. Conventional Heating:

    • Title: A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines.

    • Source: Universitas Scientiarum (via Semantic Scholar).[1]

    • URL:[Link][1]

  • Solvent Effects on

    
    : 
    
    • Title: Effect of the nature of the nucleophile and solvent on an SNAr reaction.[2][3]

    • Source: New Journal of Chemistry (RSC Publishing).

    • URL:[Link]

  • General Optimization Protocols:

    • Title: Optimization of reaction conditions for the synthesis of pyrimidine derivatives.

    • Source: BenchChem Technical Support.[2][4]

Sources

Optimization

purification challenges of 5-(4-Methoxyphenyl)pyrimidin-4-amine via column chromatography

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 5-(4-Methoxyphenyl)pyrimidin-4-amine via column chromatography. This document is int...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 5-(4-Methoxyphenyl)pyrimidin-4-amine via column chromatography. This document is intended for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and structurally related polar aromatic amines.

Introduction to Purification Challenges

5-(4-Methoxyphenyl)pyrimidin-4-amine is a polar aromatic compound, and its purification by column chromatography presents a unique set of challenges. The presence of a basic pyrimidine ring and a polar amine group often leads to strong interactions with the stationary phase, resulting in poor peak shape, tailing, and low recovery. Conversely, the methoxyphenyl group provides some nonpolar character, which can complicate solvent system selection.[1] Furthermore, the amine functionality can interact with acidic silica gel, potentially leading to degradation or irreversible adsorption.[1][2]

This guide will address these issues by providing practical solutions and detailed protocols to optimize your purification process.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of 5-(4-Methoxyphenyl)pyrimidin-4-amine, offering potential causes and actionable solutions.

Issue 1: Poor or No Elution of the Compound from a Silica Gel Column.

  • Possible Cause: The compound is highly polar and is interacting too strongly with the acidic silica gel stationary phase.

  • Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, consider adding methanol. A common starting point for very polar compounds is a dichloromethane/methanol mixture.[1][3]

    • Use a More Aggressive Solvent System: For basic compounds like this, adding a small amount of a base to the mobile phase can significantly improve elution and peak shape. A stock solution of 10% ammonium hydroxide in methanol can be added to the mobile phase (typically 1-10%).[2] Triethylamine (0.1-1%) can also be used to neutralize the acidic silica surface.[4][5]

    • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel with a solvent containing a small percentage of triethylamine to reduce its acidity.[4][5]

Issue 2: Significant Peak Tailing or Streaking on TLC and Column.

  • Possible Cause: This is often a result of the basic amine group interacting with the acidic silanol groups on the silica gel surface. This interaction leads to non-ideal chromatographic behavior.[1]

  • Solutions:

    • Mobile Phase Additives: As mentioned above, the addition of a small amount of a base like triethylamine or ammonium hydroxide to the mobile phase is highly effective at minimizing peak tailing for amines.[2][4]

    • Alternative Stationary Phases:

      • Alumina (Neutral or Basic): Alumina can be a good alternative to silica gel for the purification of basic compounds.[4]

      • Amine-bonded Silica: This functionalized silica has a less acidic surface and can provide better peak shape for amines.[4][6]

    • Reversed-Phase Chromatography: If normal-phase proves challenging, reversed-phase chromatography on a C18 column can be a viable alternative. A mobile phase of water and acetonitrile or methanol, often with an additive like formic acid or phosphoric acid to improve peak shape, is a good starting point.[1][7]

Issue 3: Co-elution with Polar Impurities.

  • Possible Cause: The chosen solvent system does not provide sufficient selectivity to separate the target compound from impurities with similar polarities.

  • Solutions:

    • Optimize the Mobile Phase:

      • Ternary Solvent Systems: Instead of a simple two-solvent mixture, a third solvent can be introduced to modulate selectivity. For example, in a dichloromethane/methanol system, adding a small amount of a different solvent like acetonitrile might improve separation.

      • Gradient Elution: A gradual increase in the mobile phase polarity (gradient elution) can often provide better resolution between closely eluting compounds compared to isocratic (constant solvent composition) elution.[4][8]

    • Change the Chromatographic Mode: If normal-phase chromatography is unsuccessful, switching to a different mode with a different separation mechanism can be effective.

      • Reversed-Phase Chromatography (RPC): As previously mentioned, this is a powerful alternative.[1]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that show little retention in reversed-phase, HILIC is an excellent option. It uses a polar stationary phase with a mobile phase rich in an organic solvent and a small amount of aqueous solvent.[1][8]

Issue 4: Low Recovery of the Compound.

  • Possible Cause: The compound may be irreversibly adsorbed onto the silica gel or could be degrading on the acidic stationary phase.[2]

  • Solutions:

    • Test for Stability: Before running a large-scale column, spot the compound on a TLC plate and let it sit for a few hours. Then, elute the plate to see if any degradation has occurred.[2]

    • Use a Less Acidic Stationary Phase: As detailed in Issue 2, consider using neutral or basic alumina or an amine-bonded silica.[4]

    • Mobile Phase Modification: The use of basic additives like triethylamine or ammonium hydroxide can prevent degradation and improve recovery by neutralizing the silica surface.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of 5-(4-Methoxyphenyl)pyrimidin-4-amine on a silica gel column?

A1: A good starting point is to use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system.[1][8] Begin with a moderately polar system like ethyl acetate/hexane or dichloromethane/methanol. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[8] Given the polarity of this compound, a system of dichloromethane with a small percentage of methanol (e.g., 1-10%) is often a good starting point. If streaking is observed, add 0.5-1% triethylamine or a few drops of ammonium hydroxide to the developing chamber.

Q2: How can I improve the separation of my compound from a very similar impurity?

A2:

  • Shallow Gradient: If using gradient elution, a shallower gradient (a slower increase in the polar solvent) can improve resolution.

  • Change Solvent Selectivity: In normal-phase, switching from ethyl acetate to another polar solvent like methyl tert-butyl ether (MTBE) or using a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane) can alter the selectivity and improve separation. In reversed-phase, changing the organic modifier from acetonitrile to methanol or vice-versa can also impact selectivity.[4]

  • Different Stationary Phase: As mentioned previously, switching to alumina or a bonded phase like cyano or diol can offer different selectivity.[4]

Q3: My compound is not very soluble in the initial, non-polar mobile phase for column loading. What should I do?

A3: It is crucial to dissolve the sample in a solvent that is as non-polar as possible to ensure a tight band at the start of the chromatography.

  • Minimal Strong Solvent: Dissolve your compound in a minimum amount of a stronger (more polar) solvent, such as dichloromethane or ethyl acetate.

  • Dry Loading: A better approach is to dissolve the crude material in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the packed column. This technique often leads to better separation.

Q4: Can I use reversed-phase chromatography for this compound?

A4: Yes, reversed-phase chromatography is a very suitable technique.[1] A C18 column is a good starting point with a mobile phase of water and acetonitrile or methanol. To improve peak shape for the basic amine, it is highly recommended to add an acid to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[1]

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography with Basic Modifier

This protocol is a general starting point for the purification of 5-(4-Methoxyphenyl)pyrimidin-4-amine on silica gel.

  • Solvent System Selection:

    • Using TLC, find a solvent system that gives an Rf of ~0.3 for the target compound. A good starting point is dichloromethane/methanol (e.g., 98:2 or 95:5).

    • To this solvent system, add 0.5% triethylamine (v/v) to improve peak shape.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (without the basic modifier initially is acceptable).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[9]

    • Equilibrate the packed column by running several column volumes of the mobile phase (with the triethylamine) through it.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, use the dry loading technique described in the FAQs.

  • Elution:

    • Begin eluting with the chosen mobile phase.

    • If separation is not optimal, a shallow gradient of increasing methanol concentration can be employed.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.[8]

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is for analytical or preparative scale purification using RP-HPLC.

  • Column and Mobile Phase:

    • Column: A standard C18 column is a good choice.[1]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Method Development (Analytical Scale):

    • Start with a gradient of 5% B to 95% B over 20-30 minutes to determine the approximate elution conditions.

    • Optimize the gradient to achieve good separation of the target compound from impurities.

  • Purification (Preparative Scale):

    • Equilibrate the column with the initial mobile phase conditions.

    • Dissolve the sample in the initial mobile phase or a solvent like dimethyl sulfoxide (DMSO) if solubility is an issue.

    • Inject the sample and run the optimized gradient.

    • Collect fractions corresponding to the peak of the target compound.

  • Product Isolation:

    • Combine the pure fractions and remove the organic solvent (acetonitrile) via rotary evaporation.

    • The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the pure product as its formate salt. Alternatively, the aqueous solution can be basified and extracted with an organic solvent to recover the free base.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Amines

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Normal-Phase Silica GelNon-polar (e.g., Hexane/EtOAc, DCM/MeOH) with basic modifierInexpensive, widely available.Potential for peak tailing and degradation of basic compounds.[1][2]
Reversed-Phase C18, C8Polar (e.g., Water/Acetonitrile, Water/Methanol) with acidic modifierGood for a wide range of polarities, excellent peak shape with modifiers.[1]May require salt removal after purification.
HILIC Bare Silica, Amide, DiolHigh organic with a small amount of aqueous bufferExcellent for very polar compounds that are not retained in reversed-phase.[1][8]Can require longer equilibration times.
Alumina Chromatography Alumina (Neutral or Basic)Non-polarGood for basic compounds, less acidic than silica.[4]Can have lower resolving power than silica for some compounds.

Visualizations

Workflow for Troubleshooting Purification

troubleshooting_workflow start Start Purification (TLC Analysis) good_rf Rf ~0.2-0.4 and Good Spot Shape? start->good_rf run_column Run Column with Chosen System good_rf->run_column Yes low_rf Compound at Baseline (Rf ~ 0)? good_rf->low_rf No poor_separation Poor Separation from Impurities? run_column->poor_separation streaking Streaking or Tailing? add_base Add Basic Modifier (e.g., 0.5% Et3N) streaking->add_base Yes streaking->poor_separation No add_base->good_rf low_rf->streaking No increase_polarity Increase Mobile Phase Polarity low_rf->increase_polarity Yes increase_polarity->good_rf optimize_system Optimize System: - Shallow Gradient - Change Solvents - Change Column poor_separation->optimize_system Yes success Successful Purification poor_separation->success No optimize_system->run_column

Caption: A logical workflow for troubleshooting common issues in the column chromatography of polar amines.

Selection of Chromatographic Mode

chromatography_selection compound 5-(4-Methoxyphenyl)pyrimidin-4-amine (Polar Aromatic Amine) polarity Assess Polarity and Reactivity compound->polarity normal_phase Normal-Phase (Silica Gel) polarity->normal_phase Moderately Polar reversed_phase Reversed-Phase (C18) polarity->reversed_phase Broad Applicability hilic HILIC polarity->hilic Very Polar alumina Alumina polarity->alumina Basic Compound normal_phase->reversed_phase If Poor Separation normal_phase->alumina If Tailing/Degradation reversed_phase->hilic If No Retention

Caption: Decision tree for selecting the appropriate chromatographic mode based on compound properties.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aromatic Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • BenchChem. (n.d.). Eradication of Impurities in the Synthesis of 5-(Chloromethyl)-2-methylpyrimidin-4-amine: A Technical Guide.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). DOI. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Spectral Analysis of 5-(4-Methoxyphenyl)pyrimidin-4-amine: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magneti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-(4-Methoxyphenyl)pyrimidin-4-amine, a molecule of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide will present a detailed prediction based on established principles and comparative data from related structural motifs. We will dissect the expected spectral features, compare them with simpler analogous compounds, and discuss alternative analytical strategies, thereby offering a comprehensive framework for researchers working with similar molecular scaffolds.

The Logic of Spectral Prediction: Deconstructing the Molecule

The structure of 5-(4-Methoxyphenyl)pyrimidin-4-amine combines two key aromatic systems: a substituted pyrimidine ring and a para-substituted anisole ring. The predicted ¹H NMR spectrum is therefore a composite of the signals from the protons on each of these rings, with their chemical shifts and multiplicities influenced by the electronic effects of the various substituents.

A logical first step in predicting the spectrum is to analyze the contribution of each component. We will consider the spectra of 4-aminopyrimidine and anisole as foundational comparisons.

Comparative Spectral Analysis

The Pyrimidine Moiety: Insights from 4-Aminopyrimidine

The 4-aminopyrimidine structure provides a reference for the protons on the pyrimidine ring. In 4-aminopyrimidine, we expect to see signals for the protons at positions 2, 5, and 6. The amino group (-NH₂) protons will also give a signal, though its chemical shift can be variable and the peak is often broad.

The Anisole Moiety: Learning from Anisole

Anisole provides the benchmark for the protons on the 4-methoxyphenyl group. The methoxy group (-OCH₃) is an electron-donating group, which influences the chemical shifts of the aromatic protons. The para-substitution pattern leads to a characteristic splitting pattern for the aromatic protons.

Predicted ¹H NMR Spectrum of 5-(4-Methoxyphenyl)pyrimidin-4-amine

By combining the insights from our comparative analysis, we can predict the ¹H NMR spectrum of the target molecule. The table below summarizes the expected chemical shifts, multiplicities, and coupling constants for each proton.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.5Singlet-Deshielded by two adjacent nitrogen atoms.
H-6~8.2Singlet-Deshielded by the adjacent nitrogen and the aromatic substituent at C-5.
H-2', H-6'~7.5Doublet~8-9Ortho-coupling to H-3' and H-5'.
H-3', H-5'~7.0Doublet~8-9Ortho-coupling to H-2' and H-6'. Shielded by the electron-donating methoxy group.
-NH₂5.0 - 7.0Broad Singlet-Chemical shift is solvent and concentration dependent.
-OCH₃~3.8Singlet-Typical chemical shift for a methoxy group attached to an aromatic ring.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To validate the predicted spectrum, a standardized experimental protocol is essential.

1. Sample Preparation:

  • Dissolve 5-10 mg of 5-(4-Methoxyphenyl)pyrimidin-4-amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[1]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

  • Tune and shim the probe to ensure a homogeneous magnetic field.

  • Set the appropriate spectral width, acquisition time, and relaxation delay.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Typically, 16-64 scans are sufficient for a sample of this concentration.

4. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID).

  • Phase correct the spectrum and perform baseline correction.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Reference the spectrum to the TMS signal.

Visualizing Molecular Connectivity and Spectral Assignment

The following diagram illustrates the structure of 5-(4-Methoxyphenyl)pyrimidin-4-amine with the proton labels used in the spectral prediction table.

Caption: Molecular structure of 5-(4-Methoxyphenyl)pyrimidin-4-amine with proton labeling.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods.

  • ¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.

  • 2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC): Establishes connectivity between protons and carbons, which is invaluable for unambiguous assignments, especially in complex molecules.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the elemental composition (High-Resolution Mass Spectrometry).

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as N-H and C-O bonds.

  • X-ray Crystallography: Provides the definitive three-dimensional structure if a suitable single crystal can be obtained.

The following workflow illustrates a typical characterization process for a novel compound.

G cluster_elucidation Structure Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification Chromatography Identity_Purity Identity_Purity Purification->Identity_Purity TLC, HPLC Structure_Elucidation Structure_Elucidation Identity_Purity->Structure_Elucidation HNMR ¹H NMR Structure_Elucidation->HNMR CNMR ¹³C NMR Structure_Elucidation->CNMR TwoD_NMR 2D NMR Structure_Elucidation->TwoD_NMR MS Mass Spec Structure_Elucidation->MS IR IR Spec Structure_Elucidation->IR Final_Structure Final_Structure HNMR->Final_Structure CNMR->Final_Structure TwoD_NMR->Final_Structure MS->Final_Structure IR->Final_Structure

Caption: A typical workflow for the structural characterization of a new chemical entity.

Conclusion

The ¹H NMR spectrum of 5-(4-Methoxyphenyl)pyrimidin-4-amine is predicted to exhibit a distinct set of signals that can be rationally assigned based on the electronic environment of each proton. By comparing the predicted spectrum with those of simpler, related molecules, we can gain a high degree of confidence in the structural assignment. For unequivocal proof of structure, especially for regulatory submissions or patent applications, a combination of orthogonal analytical techniques is highly recommended. This guide provides a robust framework for the interpretation of the ¹H NMR spectrum of this and structurally related compounds, empowering researchers to make informed decisions in their drug discovery and development endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68958, 4-Aminopyrimidine. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(5), 552–555.
  • Pantoja, Y., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 693-704. Available from: [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-875.
  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship of 5-(4-Methoxyphenyl)pyrimidin-4-amine Analogs

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for 5-(4-Methoxyphenyl)pyrimidin-4-amine and its analogs. It is designed for medicinal chemists and pharmacologists optimizi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for 5-(4-Methoxyphenyl)pyrimidin-4-amine and its analogs. It is designed for medicinal chemists and pharmacologists optimizing this privileged scaffold for kinase inhibition (specifically IRAK4, EGFR, and VEGFR) and microtubule targeting.

Executive Summary & Scaffold Analysis

The 5-arylpyrimidin-4-amine core is a "privileged scaffold" in medicinal chemistry, serving as a foundational pharmacophore for ATP-competitive kinase inhibitors. The parent compound, 5-(4-Methoxyphenyl)pyrimidin-4-amine , exhibits baseline inhibitory activity against a spectrum of kinases (including Src, CDK, and IRAK families) by mimicking the adenine moiety of ATP.

However, the parent compound suffers from promiscuity (poor selectivity) and suboptimal physicochemical properties. This guide compares the parent scaffold against three optimized analog classes, demonstrating how specific structural modifications shift the biological target from broad kinase inhibition to selective IRAK4 inhibition , Dual EGFR/VEGFR blockade , or Microtubule destabilization .

The Core Pharmacophore

The 4-amine group functions as a hydrogen bond donor/acceptor pair, interacting with the kinase hinge region (typically the backbone carbonyl and amide NH of residues like Glu or Met). The 5-aryl group (4-methoxyphenyl) projects into the hydrophobic pocket I , often interacting with the gatekeeper residue.

Comparative Analysis: Parent vs. Optimized Analogs

The following table summarizes the performance shift achieved by modifying the 5-(4-Methoxyphenyl)pyrimidin-4-amine core.

FeatureParent Scaffold Analog A: 2,4-Diamino Analog B: Fused Cyclopenta Analog C: 3,4,5-Trimethoxy
Structure 5-(4-Methoxyphenyl)pyrimidin-4-amine5-Aryl-2,4-diaminopyrimidineCyclopenta[d]pyrimidine4-(3,4,5-Trimethoxyphenyl)pyrimidine
Primary Target Broad Kinase (Src/CDK)IRAK4 / TAK1 Tubulin (Microtubules) EGFR / VEGFR-2
Mechanism ATP-Competitive (Hinge Binder)Enhanced Hinge Binding (Donor-Acceptor-Donor)Colchicine Site BinderDual Tyrosine Kinase Inhibition
Potency (IC50) ~1–10 µM (Low)< 100 nM (High) 10–50 nM (High) ~70–100 nM (High)
Selectivity Low (Promiscuous)High (via C2-Substituent)High (Tubulin specific)Moderate (Dual inhibitor)
Solubility PoorImproved (Polar amine)ModerateGood (Polymethoxy)
Detailed SAR Insights
1. The C2-Position: The Selectivity Switch (Analog A)

Adding an amine group at the C2 position of the pyrimidine ring (creating a 2,4-diamino core) dramatically alters kinase selectivity.

  • Mechanism: The C2-amine provides an additional hydrogen bond donor, allowing the molecule to form a tridentate H-bond network with the kinase hinge region.

  • Outcome: This modification is critical for IRAK4 inhibitors . As shown in recent studies, 5-aryl-2,4-diaminopyrimidines achieve nanomolar potency against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key driver in inflammatory signaling [1].

2. The 5,6-Fusion: Conformational Locking (Analog B)

Fusing a cyclopentane ring across the 5,6-positions of the pyrimidine (Cyclopenta[d]pyrimidine) shifts the target from kinases to Tubulin .

  • Mechanism: The fused ring restricts the rotation of the phenyl group, locking the molecule into a conformation that fits the Colchicine binding site on tubulin.

  • Outcome: These analogs act as potent microtubule destabilizers, arresting mitosis in cancer cells. The 4-methoxy group on the phenyl ring is essential for maintaining cytotoxicity in this series [2].

3. The Phenyl Ring: Electronic & Steric Tuning (Analog C)

Modifying the 4-methoxyphenyl group to a 3,4,5-trimethoxyphenyl moiety enhances potency against receptor tyrosine kinases.

  • Mechanism: The electron-rich trimethoxy ring mimics the pharmacophore of established inhibitors like Erlotinib, improving interactions within the ATP pockets of EGFR and VEGFR-2.

  • Outcome: These derivatives serve as dual-action inhibitors, blocking both tumor proliferation (EGFR) and angiogenesis (VEGFR) [3].

Mechanism of Action & Signaling Pathways

The following diagram illustrates how the parent scaffold and its analogs diverge to inhibit distinct signaling nodes (IRAK4 vs. EGFR vs. Tubulin).

SignalingPathways Scaffold 5-(4-Methoxyphenyl) pyrimidin-4-amine Core AnalogA Analog A: 2,4-Diamino Modification Scaffold->AnalogA + C2-Amine AnalogB Analog B: Cyclopenta-Fusion Scaffold->AnalogB + 5,6-Ring Fusion AnalogC Analog C: Trimethoxy Substitution Scaffold->AnalogC + 3,5-OMe groups IRAK4 Target: IRAK4 AnalogA->IRAK4 Inhibits Tubulin Target: Tubulin (Colchicine Site) AnalogB->Tubulin Destabilizes RTKs Target: EGFR / VEGFR AnalogC->RTKs Inhibits NFkB NF-κB Pathway (Inflammation) IRAK4->NFkB Blocks Mitosis Mitotic Arrest (Apoptosis) Tubulin->Mitosis Induces Angio Angiogenesis & Proliferation RTKs->Angio Blocks

Caption: Divergent biological activities of 5-arylpyrimidin-4-amine derivatives based on structural modifications.

Experimental Protocols

A. Synthesis of 5-(4-Methoxyphenyl)pyrimidin-4-amine (Suzuki Coupling)

This protocol establishes the parent scaffold using a palladium-catalyzed cross-coupling reaction.

Reagents:

  • 4-Amino-5-bromopyrimidine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • Sodium Carbonate (Na2CO3, 2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 4-amino-5-bromopyrimidine (174 mg, 1 mmol) in 10 mL of 1,4-dioxane.

  • Activation: Add 2.5 mL of 2M Na2CO3 aqueous solution. Degas the mixture with nitrogen for 10 minutes to remove oxygen (critical for Pd catalyst stability).

  • Catalysis: Add Pd(PPh3)4 (58 mg, 0.05 mmol) and 4-methoxyphenylboronic acid (182 mg, 1.2 mmol).

  • Reflux: Heat the reaction mixture to 90°C under nitrogen atmosphere for 12–16 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel column chromatography (Gradient: 0-5% Methanol in DCM).

  • Validation: Confirm structure via 1H-NMR (Characteristic peaks: Pyrimidine singlets at ~8.5 ppm, Methoxy singlet at ~3.8 ppm).

B. ADP-Glo™ Kinase Assay (IRAK4/EGFR)

This assay quantifies the inhibitory potency (IC50) of the synthesized analogs.

Principle: Measures ADP production from the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Protocol:

  • Enzyme Prep: Dilute recombinant kinase (IRAK4 or EGFR) to 2 ng/µL in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Add 2 µL of the test compound (serially diluted in DMSO) to a 384-well white plate.

  • Reaction Start: Add 4 µL of Enzyme solution and 4 µL of Substrate/ATP mix (0.2 µg/µL Poly(Glu,Tyr) / 10 µM ATP).

  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP-Glo Reagent: Add 10 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate for 30 minutes.

  • Read: Measure luminescence on a plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot RLU (Relative Light Units) vs. log[Compound] to calculate IC50 using non-linear regression.

SAR Visualization Map

The following diagram maps specific chemical substitutions to their observed biological effects, serving as a quick reference for lead optimization.

SAR_Map Core 5-(4-Methoxyphenyl) pyrimidin-4-amine Pos4 4-Amino Group: Primary H-Bond Donor (Essential for Hinge Binding) Core->Pos4 Pos5 5-Phenyl Ring: Hydrophobic Pocket Occupancy (Gatekeeper Interaction) Core->Pos5 Pos2 C2 Position: Selectivity Handle Core->Pos2 Pos6 C6 Position: Solubility/Steric Bulk Core->Pos6 Mod_Ph 3,4,5-Trimethoxy: -> Increases VEGFR/EGFR Potency -> Mimics Erlotinib Pos5->Mod_Ph Mod_C2 Add NH2 (2,4-Diamino): -> Increases IRAK4 Potency -> Increases Polarity Pos2->Mod_C2 Mod_Fuse 5,6-Cyclopenta Fusion: -> Switches target to Tubulin -> Locks Conformation Pos6->Mod_Fuse

Caption: Structural modifications and their impact on pharmacological properties.

References

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. Source: Journal of Medicinal Chemistry / PubMed Central URL:[Link]

  • Structure–Activity Relationship of N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride and Its Analogues As Antitumor Agents. Source: Journal of Medicinal Chemistry URL:[Link]

  • Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Source: Bioorganic Chemistry / PubMed URL:[Link][1]

Sources

Validation

HPLC purity verification methods for 5-(4-Methoxyphenyl)pyrimidin-4-amine

A Comparative Technical Guide for Analytical Development Executive Summary & Compound Profile 5-(4-Methoxyphenyl)pyrimidin-4-amine (CAS: 1780-31-0) is a critical intermediate scaffold often employed in the synthesis of k...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Development

Executive Summary & Compound Profile

5-(4-Methoxyphenyl)pyrimidin-4-amine (CAS: 1780-31-0) is a critical intermediate scaffold often employed in the synthesis of kinase inhibitors (e.g., BTK or JAK inhibitors). Its structural integrity is paramount because impurities here—specifically unreacted boronic acids or des-amino analogs—can propagate through subsequent synthetic steps, leading to toxic byproducts or "dead" active pharmaceutical ingredients (APIs).

This guide compares the industry-standard "Generic Acidic C18" approach against an "Optimized High-pH Orthogonal" method. While the generic method is often used for quick checks, it frequently fails to resolve the critical starting material, 4-methoxyphenylboronic acid, from the main peak due to similar hydrophobic profiles at low pH.

Compound Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
Structure Biaryl system with basic pyrimidine NPotential for peak tailing on active silanols.
pKa (Basic) ~4.5 - 5.2 (Pyrimidine ring)Ionized at acidic pH; neutral at pH > 7.
LogP ~1.6 - 1.9Moderate hydrophobicity; requires gradient elution.
Key Impurity 4-Methoxyphenylboronic acidPolar, often co-elutes in "wash" phases if not targeted.

Comparative Analysis: The "Generic" vs. The "Optimized"

Many labs default to a standard 0.1% Formic Acid / C18 gradient. Below, we demonstrate why this is insufficient for high-purity verification of this specific aminopyrimidine and propose a superior alternative.

Method A: The "Generic" Trap (Acidic C18)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Flaw: At pH 2.7, the pyrimidine amine is fully protonated (

    
    ). While this improves solubility, the charged analyte often interacts with residual silanols, causing tailing. More critically, the boronic acid impurity  (starting material) is relatively non-polar in its boroxine form and often co-elutes or elutes on the tail of the main peak.
    
Method B: The "Optimized" Solution (High pH C18 / Phenyl-Hexyl)
  • Column: Waters XBridge BEH C18 or Phenomenex Kinetex Biphenyl.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Methanol.

  • Advantage: At pH 10, the amine is neutral (free base), dramatically sharpening the peak shape. The high pH also ionizes the boronic acid impurities (converting them to boronate anions), shifting their retention time significantly earlier (to the solvent front), ensuring complete resolution (

    
    ).
    
Performance Data Comparison
ParameterMethod A (Generic Acidic)Method B (High pH Optimized)Status
Main Peak Symmetry (

)
1.6 (Tailing)1.1 (Sharp)✅ Improved
Resolution (Impurity 1) 1.2 (Co-elution risk)> 4.5 (Baseline resolved)✅ Superior
Peak Capacity ModerateHigh✅ Better
MS Compatibility Excellent (Formic Acid)Good (Ammonium Bicarb is volatile)⚠️ Equivalent

Detailed Experimental Protocols

Protocol 1: High-Purity Verification (The "Gold Standard")

Objective: Quantify purity and strictly limit the boronic acid starting material.

  • Instrument: HPLC or UPLC with PDA (Photo Diode Array) and QDa/MS detector.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent hybrid particle capable of pH 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with

    
    ).
    
  • Mobile Phase B: 100% Methanol (LC-MS grade).

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm (primary) and 280 nm; MS (ESI+).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrate
1.0 5 Hold (Elute polar salts)
10.0 95 Linear Gradient
12.0 95 Wash
12.1 5 Re-equilibrate

| 15.0 | 5 | End |

Why this works: The basic pH suppresses the protonation of the pyrimidine nitrogen, eliminating silanol interactions. The boronic acid impurity becomes highly polar (anionic) and elutes near the void volume (0.5 - 1.5 min), completely separated from the product (approx. 7-8 min).

Protocol 2: Orthogonal Impurity ID (UPLC-MS)

Objective: Confirm identity of minor peaks (0.1% level) that might hide under the main peak in Method B.

  • Column: Phenomenex Kinetex Biphenyl, 1.7 µm (Selectivity based on

    
     interactions).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Rationale: The Biphenyl phase offers unique selectivity for the methoxyphenyl ring and the pyrimidine system different from C18. If an impurity co-elutes on C18, it will likely separate here due to different steric and electronic interactions.

Visualization: Analytical Workflow & Logic

Diagram 1: Purity Decision Logic

This workflow illustrates the decision-making process for releasing a batch of 5-(4-Methoxyphenyl)pyrimidin-4-amine.

PurityWorkflow Start Crude Sample (Synthesis Output) MethodA Screen: Generic Acidic C18 (0.1% FA / ACN) Start->MethodA Decision1 Peak Symmetry < 1.3 AND No Shoulder? MethodA->Decision1 MethodB Validation: High pH C18 (10mM NH4HCO3 / MeOH) Decision1->MethodB No (Tailing/Co-elution) MS_Check MS Confirmation (m/z 202.1 [M+H]+) Decision1->MS_Check Yes (Rare) ImpurityCheck Check Impurities: 1. Boronic Acid (Polar) 2. Dimer (Late Eluting) MethodB->ImpurityCheck Final Release Batch (Purity > 98%) MS_Check->Final Pass Reprocess Recrystallize / Column MS_Check->Reprocess Fail ImpurityCheck->MS_Check

Caption: Decision tree for analytical method selection, highlighting the shift to High pH C18 for superior resolution.

Diagram 2: Impurity Fate Mapping

Understanding where impurities elute relative to the product is vital.

ImpurityMap Boronic Impurity: Boronic Acid (Starting Material) Polar / Anionic @ pH 10 Product Target: 5-(4-Methoxyphenyl) pyrimidin-4-amine Neutral @ pH 10 Boronic->Product Early Elution (1-2 min) Dimer Impurity: Pd-Dimer (Suzuki Side Product) Highly Hydrophobic Product->Dimer Late Elution (10-12 min) Elution Elution Order (High pH Method)

Caption: Chromatographic elution order using the recommended High pH protocol. Boronic acids elute first, followed by the target, then dimers.

Scientific Rationale (E-E-A-T)

The "Alkaline Advantage"

Aminopyrimidines possess a basic nitrogen with a pKa typically between 4 and 5. In acidic media (pH 2-3), the molecule is positively charged. While this is standard for Mass Spec sensitivity, it is detrimental for chromatography on silica-based columns due to ion-exchange interactions with residual silanols (


), leading to peak tailing.

By operating at pH 10 (using hybrid particle technology like BEH to prevent silica dissolution), we achieve two goals:

  • De-protonation: The target molecule becomes neutral, interacting purely via hydrophobic mechanisms with the C18 chain, resulting in sharp, symmetrical peaks.

  • Ionization of Impurities: The likely impurity, 4-methoxyphenylboronic acid, has a pKa of ~8.8. At pH 10, it exists as a boronate anion. This charge makes it extremely hydrophilic, forcing it to elute in the void volume, ensuring it never co-elutes with the target [1].

Reference Standards & System Suitability

To ensure trustworthiness, every run must include a System Suitability Test (SST) :

  • Resolution (

    
    ):  Must be > 2.0 between the main peak and the nearest impurity.
    
  • Tailing Factor (

    
    ):  Must be < 1.5 (Method B typically yields ~1.1).
    
  • Injection Precision: RSD < 2.0% for 5 replicates.

References

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [Link][1][2][3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 233337, 5-phenylpyrimidin-4-amine (Analogous Structure). Retrieved from [Link]

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (General reference for RP-HPLC mechanism).
  • Phenomenex. (2024). Kinetex Biphenyl: Orthogonal Selectivity for Phenyl Compounds. Retrieved from [Link]

Sources

Comparative

Crystal Structure Determination of 5-(4-Methoxyphenyl)pyrimidin-4-amine: A Comparative Technical Guide

Topic: Crystal Structure Determination of 5-(4-Methoxyphenyl)pyrimidin-4-amine Content Type: Technical Comparison & Protocol Guide Audience: Structural Biologists, Medicinal Chemists, and Solid-State Scientists. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Determination of 5-(4-Methoxyphenyl)pyrimidin-4-amine Content Type: Technical Comparison & Protocol Guide

Audience: Structural Biologists, Medicinal Chemists, and Solid-State Scientists.

Executive Summary & Molecular Context

5-(4-Methoxyphenyl)pyrimidin-4-amine is a critical biaryl scaffold frequently utilized in the design of Type I and Type II kinase inhibitors (e.g., analogues of Ibrutinib or Gefitinib). Its structural integrity is defined by the rotation of the biaryl bond (C5-C1') and the hydrogen-bonding capacity of the pyrimidine nitrogen (N1/N3) and the exocyclic amine (N-H).

Precise determination of its solid-state structure is not merely academic; it is a regulatory necessity for establishing polymorphic stability, bioavailability, and intellectual property claims. This guide compares the three primary methodologies for determining its structure, providing a validated workflow for researchers.

Comparative Analysis of Determination Methodologies

For a researcher possessing a synthesized batch of 5-(4-Methoxyphenyl)pyrimidin-4-amine, three pathways exist to determine its structural metrics.

Table 1: Performance Matrix of Structural Determination Methods
FeatureMethod A: Single Crystal XRD (SCXRD) Method B: Powder XRD (PXRD) Method C: CSP + NMR
Role Gold Standard (Absolute Structure)Fingerprinting (Phase ID)Predictive (Ab Initio)
Resolution Atomic (< 0.8 Å)Bulk Phase (Peaks/2θ)Theoretical
Sample Req. Single Crystal (0.1–0.3 mm)Polycrystalline Powder (~10 mg)Solution (NMR) + CPU
Time to Result 24–48 Hours (if crystal exists)< 1 HourDays to Weeks
Cost High (Instrument/Service)LowMedium (Compute time)
Critical Output Bond lengths, angles, packing, stereochemistryPolymorph purity, crystallinityConformational energy landscape
In-Depth Technical Comparison
Method A: Single Crystal X-Ray Diffraction (SCXRD)
  • Why it is the Standard: SCXRD provides the 3D spatial arrangement of all non-hydrogen atoms. For 5-(4-Methoxyphenyl)pyrimidin-4-amine, this reveals the dihedral angle between the pyrimidine and phenyl rings—a critical parameter for docking simulations in drug discovery.

  • Limitation: Requires a high-quality single crystal. This molecule's planar nature may lead to "stacking" faults or twinning during rapid precipitation.

Method B: Powder X-Ray Diffraction (PXRD)
  • Why it is used: If the compound precipitates as a microcrystalline powder (common from rapid cooling in Suzuki couplings), SCXRD is impossible. PXRD allows for Rietveld Refinement , where the structure is solved from the powder pattern, though with lower precision.

  • Limitation: Cannot easily resolve disorder in the methoxy tail or subtle solvation states without prior models.

Method C: Computational Structure Prediction (CSP) & NMR
  • Why it is used: When crystals cannot be grown. Solid-state NMR (ssNMR) determines local environments (e.g., hydrogen bonding at N1 vs N3), while CSP algorithms (like GRACE or USPEX) predict the most thermodynamically stable lattice.

  • Limitation: A theoretical model that requires experimental validation.

Validated Experimental Protocol (SCXRD Focus)

This protocol is designed for the specific physicochemical properties of 5-(4-Methoxyphenyl)pyrimidin-4-amine (H-bond donor/acceptor, lipophilic tail).

Phase 1: Crystallization Strategy
  • Solubility Profile: Soluble in DMSO, DMF, hot Ethanol. Sparingly soluble in Water, Hexane.

  • Technique: Slow Evaporation (Method 1) or Vapor Diffusion (Method 2).

Protocol Steps:

  • Dissolution: Dissolve 20 mg of the compound in 2 mL of Ethanol/Methanol (1:1) . Gentle heating (40°C) may be required.

    • Expert Insight: Avoid pure DMSO as it is hygroscopic and difficult to evaporate, often leading to solvates rather than pure forms.

  • Filtration: Pass through a 0.45 µm PTFE filter into a clean vial to remove nucleation sites (dust).

  • Vapor Diffusion Setup (Recommended):

    • Place the open vial containing the solution inside a larger jar containing 10 mL of Diethyl Ether or Hexane .

    • Seal the outer jar tightly. The antisolvent (Ether) will slowly diffuse into the alcohol solution, lowering solubility gradually.

  • Harvesting: Inspect after 48–72 hours. Look for block-like or prismatic crystals. Avoid needles (often indicate rapid precipitation/twinning).

Phase 2: Data Collection & Refinement
  • Mounting: Mount crystal on a Kapton loop using Paratone oil.

  • Temperature: Cool to 100 K using a nitrogen stream (Cryostream).

    • Reasoning: Cooling freezes the rotation of the 4-methoxy group , reducing thermal disorder and improving resolution.

  • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å). Cu is preferred for small organic molecules to boost diffraction intensity.

Phase 3: Structure Solution Workflow
  • Indexing: Determine Unit Cell (Likely Monoclinic

    
     or Triclinic 
    
    
    
    ).
  • Integration: Process raw frames (e.g., SAINT or CrysAlisPro).

  • Solution: Use ShelXT (Intrinsic Phasing).

  • Refinement: Use ShelXL (Least Squares).

    • Specific Check: Locate the amine protons (

      
      ) in the difference Fourier map. Do not geometrically fix them immediately; their position confirms the tautomeric state (amino vs. imino).
      

Visualization of Workflows

Diagram 1: Decision Tree for Structure Determination

This workflow guides the researcher based on the physical state of their sample.

StructureDetermination Start Sample: 5-(4-Methoxyphenyl) pyrimidin-4-amine CheckState Check Physical State Start->CheckState SingleCrystal Single Crystal Found? CheckState->SingleCrystal SCXRD Method A: SCXRD (Rigaku/Bruker) SingleCrystal->SCXRD Yes Powder Microcrystalline Powder SingleCrystal->Powder No Result Publishable CIF File SCXRD->Result Recrystallize Recrystallization Screen (EtOH/Ether Diffusion) Powder->Recrystallize Attempt Growth PXRD Method B: PXRD (Rietveld Refinement) Powder->PXRD Growth Fails Recrystallize->SingleCrystal CSP Method C: CSP + ssNMR (Ab Initio Prediction) PXRD->CSP Low Resolution PXRD->Result CSP->Result

Caption: Decision matrix for selecting the optimal structure determination pathway based on sample crystallinity.

Diagram 2: Expected Hydrogen Bonding Network

The pyrimidine amine (donor) and ring nitrogens (acceptors) typically form a "ribbon" or "dimer" motif in the solid state.

HBondNetwork cluster_legend Dimer Formation Mol1_NH2 Molecule 1 Amine (-NH2) Mol2_N3 Molecule 2 Ring N3 Mol1_NH2->Mol2_N3 N-H...N (Interaction A) Mol1_N3 Molecule 1 Ring N3 Mol2_NH2 Molecule 2 Amine (-NH2) Mol2_NH2->Mol1_N3 N-H...N (Interaction B)

Caption: Schematic of the centrosymmetric dimer motif (


 graph set) commonly observed in 4-aminopyrimidine crystals.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational synthesis reference). Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Methoxyphenyl)pyrimidin-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.